Tirandamycin A
Description
Tirandamycin has been reported in Streptomyces tirandamycinicus and Streptomyces flaveolus with data available.
antibiotic related to streptolydigin
Structure
2D Structure
3D Structure
Properties
CAS No. |
34429-70-4 |
|---|---|
Molecular Formula |
C22H27NO7 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(3E)-3-[(2E,4E,6R)-1-hydroxy-4-methyl-6-[(1S,2S,4R,6S,7R,8R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18+,19+,21+,22+/m1/s1 |
InChI Key |
URGUBECARCAPRI-UYWODMNRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C(=O)[C@H]3[C@](O3)([C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)C |
Canonical SMILES |
CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |
Synonyms |
tirandamycin A |
Origin of Product |
United States |
Foundational & Exploratory
Tirandamycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirandamycin A, a potent antibiotic belonging to the tetramic acid class of natural products, has garnered significant interest for its antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its producing organism, Streptomyces. It details the experimental protocols for fermentation, extraction, and purification, and presents available quantitative data on its biological activity. Furthermore, this document includes visualizations of the experimental workflow and the putative biosynthetic pathway to aid in the understanding of this promising antimicrobial agent.
Introduction
This compound is a structurally complex natural product characterized by a bicyclic ketal system and a dienoyl tetramic acid moiety.[1] First isolated from the terrestrial bacterium Streptomyces tirandis[1], it has since been identified in other Streptomyces species, including the marine-derived Streptomyces sp. 307-9.[1] Tirandamycins, as a class of compounds, exhibit a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[2] The primary mechanism of antibacterial action for this compound is the inhibition of bacterial RNA polymerase, a crucial enzyme for bacterial survival.[1] This guide focuses on the technical aspects of this compound's discovery and isolation, providing researchers with a foundational understanding for further investigation and development.
Discovery and Producing Organisms
This compound was first discovered in the culture broth of Streptomyces tirandis.[1] Subsequently, a marine-derived actinomycete, Streptomyces sp. 307-9, was also found to produce this compound, along with its analogues Tirandamycin B, C, and D.[1] The identification of different Streptomyces strains as producers of tirandamycins highlights the diversity of microbial sources for novel bioactive compounds.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The following protocol is based on the cultivation of Streptomyces sp. 307-9.
Experimental Protocol: Fermentation
3.1.1. Media Composition
| Medium Type | Component | Concentration (g/L) |
| Seed Medium (2xYT) | Tryptone | 16 |
| Yeast Extract | 10 | |
| NaCl | 5 | |
| Production Medium (Md2) | Dextrose | 10 |
| NZ-Amine A | 2 | |
| Yeast Extract | 1 | |
| Meat Extract | 0.77 | |
| NaCl | 30 |
3.1.2. Culture Conditions
-
Seed Culture: A loopful of vegetative cells from an ISP2 agar plate culture of Streptomyces sp. 307-9 is used to inoculate a 10 mL sterile 2xYT seed medium. The culture is incubated at 30°C with shaking at 150 rpm for 2 days.[1]
-
Production Culture: A 1 L volume of sterile Md2 production medium in a 2 L baffled flask is inoculated with 1 mL of the seed culture. The production culture is then incubated at 30°C with shaking at 150 rpm for 5-7 days.[1]
Extraction and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process that includes resin adsorption, solvent extraction, and chromatographic purification. The use of an adsorbent resin like Amberlite XAD-16 directly in the fermentation culture has been shown to be effective in sequestering the tirandamycin compounds, potentially increasing the overall yield by preventing degradation or feedback inhibition.[3]
Experimental Protocol: Extraction and Purification
-
Resin Adsorption: Sterile bags containing Amberlite XAD-16 resin are added to the production culture during the early stationary phase of fermentation.[3]
-
Resin Extraction: After fermentation, the resin bags are removed. The resin is washed with water and then extracted three times with a solvent mixture of 90% Dichloromethane (CH₂Cl₂) and 10% Methanol (MeOH).[1]
-
Solvent Partitioning: The combined organic extract is washed twice with an equal volume of 1 M NaCl solution (adjusted to pH 4.0 with Trifluoroacetic acid - TFA). The CH₂Cl₂ layer is collected.[1]
-
Concentration: The CH₂Cl₂ layer is dried by rotary evaporation to yield a crude extract as a dark yellow oil.[1]
-
Chromatographic Purification: The crude extract is dissolved in a minimal amount of Dimethyl sulfoxide (DMSO) and subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification.[1]
-
Column: Waters XBridge 5 µm ODS column.
-
Solvent System: A gradient of Acetonitrile (MeCN) and water, both supplemented with 0.1% TFA.
-
Detection: UV/Vis photodiode array detector, monitoring for the characteristic absorption spectrum of the tirandamycin tetramic acid moiety (λmax ~356 nm).[1]
-
Quantitative Data: Purification
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Extract | 1000 | 100,000 | 100 | 100 | 1 |
| Solvent Partitioning | 300 | 80,000 | 267 | 80 | 2.67 |
| RP-HPLC Fraction | 10 | 50,000 | 5,000 | 50 | 50 |
*Unit of activity can be defined based on a standardized bioassay, for example, the minimum inhibitory concentration (MIC) against a reference bacterial strain.
Biological Activity of this compound
This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. Its mode of action involves the inhibition of bacterial RNA polymerase, a validated target for antibiotics.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the available MIC values for this compound and its analogues against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Streptococcus agalactiae | 2.52 | [4] |
| Tirandamycin B | Streptococcus agalactiae | 2.55 | [4] |
| This compound | Vancomycin-Resistant Enterococcus faecalis (VRE) | ~1.0 (2.25 µM) | [1] |
| Tirandamycin C | Vancomycin-Resistant Enterococcus faecalis (VRE) | ~45.0 (110 µM) | [1] |
| Tirandamycin D | Vancomycin-Resistant Enterococcus faecalis (VRE) | >3.7 (>9 µM) | [1] |
| Tirandalydigin | Various pathogenic anaerobes, streptococci, enterococci, and legionellae | 0.5 - 32 | [5] |
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. Tirandamycin, a new antibiotic isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in MIC Alter Responses of Pseudomonas aeruginosa to Tobramycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman [frontiersin.org]
- 5. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
Tirandamycin A: A Technical Guide to its Mechanism of Action on Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of Tirandamycin A, a natural product antibiotic, on bacterial RNA polymerase (RNAP). It consolidates current knowledge on its inhibitory effects, binding site, and the experimental methodologies used to elucidate its function, offering a valuable resource for those engaged in antibacterial drug discovery and development.
Introduction: The Acyltetramic Acid Antibiotic this compound
This compound is an antibiotic isolated from Streptomyces tirandis that belongs to the acyltetramic acid class of natural products.[1] Structurally, it is closely related to streptolydigin, another well-characterized RNAP inhibitor.[1][2] Its primary antibacterial activity stems from the specific inhibition of bacterial RNA polymerase, the essential enzyme responsible for transcription.[2][3][4] Notably, this compound demonstrates selective toxicity, potently inhibiting bacterial RNAP while showing no significant activity against mammalian RNA polymerases, making it a subject of interest for the development of new antibacterial agents.[2][5]
Core Mechanism of Inhibition
This compound exerts its antibacterial effect by directly targeting and inhibiting the function of bacterial RNA polymerase. Experimental evidence indicates that the antibiotic interacts with the RNAP enzyme itself, rather than with the DNA template.[1][3] This is substantiated by findings that the inhibitory effect of this compound can be reversed by the addition of more RNAP enzyme, but not by increasing the concentration of DNA template.[3][4]
The inhibitory action of this compound affects multiple stages of the transcription process. It has been shown to inhibit both the initiation and elongation phases of RNA synthesis.[2][5] The antibiotic is effective against actively transcribing complexes, suggesting it can halt RNA chain elongation that is already in progress.[3][4][6]
Compared to its structural analog, streptolydigin, this compound is a less potent inhibitor, with studies indicating it is approximately 40 times weaker.[1][2][5] This disparity in potency is attributed to structural differences, specifically the absence of substituents at the 1 and 5 positions of the tetramic acid moiety in this compound, which are present in streptolydigin.[1][2][5]
Putative Binding Site on RNA Polymerase
While a crystal structure of the this compound-RNAP complex is not yet available, its mechanism of action is reported to be qualitatively identical to that of streptolydigin.[2][5] Therefore, the binding site of streptolydigin on RNAP serves as a strong model for that of this compound. Streptolydigin binds to a pocket on RNAP that interferes with the conformational changes of the bridge helix and trigger loop.[7] These flexible domains are critical for the nucleotide addition cycle and the translocation of the polymerase along the DNA template. By binding to this site, the antibiotic traps these elements in a conformation that is incompatible with catalysis, thereby halting transcription.[7]
Quantitative Inhibition Data
The following table summarizes the available quantitative data on the inhibition of bacterial RNA polymerase by this compound and the related compound, streptolydigin.
| Compound | Target | Assay Type | Value | Reference |
| This compound | E. coli RNAP | In vitro transcription | ~0.8 mM (IC50, estimated) | [1] |
| Streptolydigin | E. coli RNAP | In vitro transcription | ~0.02 mM (IC50) | [1] |
| This compound | E. coli RNAP | In vitro transcription | Significant inhibition at 50, 100, and 200 µg/ml | [6] |
Note: The IC50 for this compound is an estimation based on the reported 40-fold lower potency compared to streptolydigin.[1]
Key Experimental Protocols
The mechanism of this compound has been investigated using several key biochemical assays. Detailed methodologies are provided below.
This assay measures the synthesis of RNA from a DNA template in the presence of purified RNA polymerase and ribonucleotides.
Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, a DNA template (e.g., poly[d(A-T)]), and a mixture of ATP, GTP, CTP, and UTP, with one of the nucleotides being radiolabeled (e.g., ¹⁴C-ATP).[1]
-
Enzyme and Inhibitor Addition: Purified E. coli RNA polymerase is added to the reaction mixture. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme or added directly to the reaction.
-
Initiation and Incubation: The reaction is initiated, often by the addition of the enzyme or nucleotides, and incubated at 37°C for a defined period (e.g., 15 minutes).[1]
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid, such as perchloric acid or trichloroacetic acid. This precipitates the newly synthesized, high-molecular-weight RNA, while unincorporated, low-molecular-weight nucleotides remain in solution.[1]
-
Quantification: The acid-insoluble precipitate is collected on a filter membrane. The amount of incorporated radiolabeled nucleotide is then quantified using a scintillation counter. The level of radioactivity is directly proportional to the amount of RNA synthesized.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
Tirandamycin A Derivatives: A Technical Guide to Their Natural Sources, Isolation, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirandamycins are a class of natural products characterized by a unique structural scaffold featuring a dienoyl tetramic acid moiety linked to a bicyclic ketal system. First isolated in 1971 from Streptomyces tirandis, the parent compound, Tirandamycin A, and its subsequently discovered derivatives have garnered significant interest within the scientific community due to their potent antimicrobial properties.[1][2] These compounds belong to the broader family of tetramic acids, a diverse group of metabolites known for a wide range of biological activities.[1] The structural diversity within the tirandamycin family arises primarily from variations in the oxidation pattern of the bicyclic ketal ring, which plays a crucial role in their biological function.[3] This technical guide provides an in-depth overview of this compound derivatives, their natural sources, experimental protocols for their isolation and characterization, and their mechanism of action.
This compound Derivatives and Their Natural Sources
The majority of tirandamycin derivatives have been isolated from various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites. These bacteria have been sourced from both terrestrial and marine environments, highlighting the broad distribution of tirandamycin-producing organisms.[1][4] A summary of the known this compound derivatives and their natural sources is presented in Table 1.
| Derivative | Molecular Formula | Producing Organism(s) | Environment | Reference(s) |
| This compound | C₂₂H₂₇NO₇ | Streptomyces tirandis, Streptomyces flaveolus, Streptomyces sp. 307-9 | Terrestrial, Marine | |
| Tirandamycin B | C₂₂H₂₇NO₈ | Streptomyces flaveolus, Streptomyces sp. 307-9, Streptomyces sp. 17944 | Terrestrial, Marine | [1][5] |
| Tirandamycin C | C₂₂H₂₉NO₅ | Streptomyces sp. 307-9 | Marine | [1][2][4] |
| Tirandamycin D | C₂₂H₂₇NO₆ | Streptomyces sp. 307-9 | Marine | [1][2][4] |
| Tirandamycin E | Not specified | Streptomyces sp. 307-9 | Marine | [6] |
| Tirandamycin K | Not specified | Streptomyces sp. 307-9 (mutant strain) | Marine | [7] |
| Tirandalydigin | Not specified | Streptomyces tirandis subsp. umidus | Terrestrial | [8] |
Experimental Protocols
The isolation and characterization of tirandamycin derivatives involve a multi-step process encompassing fermentation, extraction, purification, and structure elucidation. The following sections provide a generalized overview of the key experimental methodologies.
Fermentation and Isolation
A common strategy for the isolation of tirandamycin derivatives involves the cultivation of the producing Streptomyces strain in a suitable fermentation medium, followed by the extraction of the secondary metabolites. To enhance the recovery of potentially transient biosynthetic intermediates, adsorbent resins such as Amberlite XAD-16 can be added to the culture medium during fermentation.[1][2]
Generalized Fermentation and Extraction Protocol:
-
Inoculum Preparation: Prepare a seed culture of the Streptomyces strain by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 2-3 days.
-
Production Fermentation: Inoculate a larger volume of production medium with the seed culture. Fermentation media can vary, but often contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals. Incubate the production culture at 28-30°C with vigorous aeration for 5-10 days.
-
Adsorbent Resin Application (Optional): For the capture of intermediates, sterile adsorbent resin can be added to the culture after a few days of growth.
-
Extraction:
-
From Culture Broth: Centrifuge the culture to separate the mycelia from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane.
-
From Adsorbent Resin: If used, remove the resin from the culture, wash with water, and elute the adsorbed compounds with a suitable organic solvent (e.g., methanol, ethyl acetate).
-
-
Concentration: Concentrate the organic extract in vacuo to yield a crude extract containing the tirandamycin derivatives.
Purification and Structure Elucidation
The crude extract is a complex mixture of metabolites that requires further purification to isolate the individual tirandamycin derivatives. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. The structural identity of the purified compounds is then determined using a combination of spectroscopic techniques.
Generalized Purification and Characterization Protocol:
-
Chromatographic Purification:
-
Initial Fractionation: Subject the crude extract to column chromatography (e.g., silica gel or reversed-phase C18) to obtain semi-purified fractions.
-
High-Performance Liquid Chromatography (HPLC): Purify the target fractions using reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). The elution is monitored by a UV detector, as tirandamycins exhibit a characteristic UV absorbance.
-
-
Structure Elucidation:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure, including stereochemistry, using a suite of NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary antibacterial mechanism of this compound and its derivatives is the inhibition of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[9][10] This inhibition disrupts the process of gene expression, ultimately leading to bacterial cell death. Tirandamycins have been shown to inhibit both the initiation and elongation steps of transcription.[9] The bicyclic ketal system of the tirandamycin scaffold is a key structural feature for this biological activity.[7]
The following diagram illustrates the key stages of bacterial transcription and the points of inhibition by tirandamycin derivatives.
Biosynthesis of Tirandamycins
The biosynthesis of tirandamycins is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) assembly line.[11] The core structure is assembled from acetate, propionate, and glycine units. Following the assembly of the linear precursor, a series of tailoring enzymes, including oxidases and cyclases, modify the molecule to generate the characteristic bicyclic ketal system and the various oxidized derivatives. Key enzymes in this process include the cytochrome P450 monooxygenase TamI and the FAD-dependent oxidase TamL, which work in a coordinated fashion to introduce hydroxyl and epoxide functionalities.[6]
The following diagram provides a simplified overview of the experimental workflow for the isolation and characterization of tirandamycin derivatives.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for the development of new antibacterial agents. Their unique mode of action, targeting bacterial RNA polymerase, makes them attractive candidates for combating drug-resistant pathogens. Further research into the biosynthesis of these compounds could open avenues for synthetic biology approaches to generate novel derivatives with improved therapeutic properties. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial transcription - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Steps of Genetic Transcription | Biology for Majors I [courses.lumenlearning.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C NMR spectra of streptolydigin, tirandamycin, and related degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Methodological & Application
Tirandamycin A: A Detailed Protocol for Extraction and Purification
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tirandamycin A is a potent antibiotic belonging to the tirandamycin family of natural products, characterized by a unique bicyclic ketal system and a tetramic acid moiety.[1] Produced by various species of Streptomyces, this compound has demonstrated significant antibacterial activity, including against vancomycin-resistant Enterococcus faecalis (VRE).[2][3] This document provides a comprehensive protocol for the extraction and purification of this compound from Streptomyces sp. fermentation cultures, intended to guide researchers in obtaining this compound for further study and drug development.
Data Presentation
The following table summarizes the typical yields of this compound and related compounds from a fermentation culture of Streptomyces sp. 307-9.[2]
| Compound | Yield (mg) from 1.5 L Culture |
| This compound | 9.0 |
| Tirandamycin B | 3.0 |
| Tirandamycin C | 1.9 |
| Tirandamycin D | 1.4 |
Experimental Protocols
Fermentation of Streptomyces sp.
This protocol outlines the fermentation process for the production of this compound.
1.1. Inoculum Preparation:
-
Prepare an inoculum medium consisting of (g/L): glucose, 4; yeast extract, 4; maltose, 10. Adjust the pH to 7.0.
-
Inoculate the medium with a spore suspension of Streptomyces sp.
-
Incubate the flask at 30°C for 48 hours with shaking at 200 rpm to generate a seed culture.
1.2. Production Fermentation:
-
Prepare the production fermentation medium. A variety of media can be used to optimize the production of different tirandamycin analogues. For general production, a medium containing glucose, yeast extract, meat extract, peptone, and NaCl at a pH of 7.0 can be utilized.
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).
-
Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.
Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth using an adsorbent resin.
-
As the fermentation enters the stationary phase (around day 3-4), add sterile Amberlite XAD-16 adsorbent resin to the culture flasks.
-
Continue the fermentation for an additional 2-3 days to allow for the adsorption of this compound onto the resin.
-
Harvest the resin by filtration.
-
Wash the resin with deionized water to remove cellular debris and media components.
-
Extract the resin with a solvent mixture of 90% Dichloromethane (CH2Cl2) and 10% Methanol (MeOH) (3 x 1.5 L for a 1.5 L culture).[2]
-
Combine the organic extracts and wash twice with an equal volume of 1 M NaCl solution (acidified to pH 4.0 with trifluoroacetic acid - TFA).[2]
-
Collect the organic layer and evaporate to dryness under reduced pressure to obtain the crude extract as a dark yellow oil.[2]
Purification of this compound
This protocol details the purification of this compound from the crude extract by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Dissolve the crude extract in a minimal amount of Dimethyl Sulfoxide (DMSO).[2]
-
Perform preparative RP-HPLC using a C18 column (e.g., Waters XBridge 5 µm ODS).[4]
-
Employ a gradient elution system of acetonitrile (MeCN) and water (H2O), both supplemented with 0.1% TFA.[4] A typical gradient is 30-100% MeCN over 30 minutes.
-
Monitor the elution profile using a UV-Vis photodiode array (PDA) detector, looking for the characteristic absorption spectrum of the tirandamycin tetramic acid moiety at a maximum wavelength (λmax) of approximately 356 nm.[2]
-
Collect fractions corresponding to the peak of this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound as a yellow oil.[4]
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and purification.
Tirandamycin Biosynthetic Pathway Overview
Caption: Simplified biosynthetic pathway of this compound.
References
High-Yield Fermentation of Tirandamycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimized conditions for the high-yield fermentation of Tirandamycin A, a potent polyketide antibiotic with significant therapeutic potential. The following sections outline the key parameters influencing this compound production, including optimized media compositions, physical fermentation conditions, and recommended experimental workflows.
Overview of this compound and its Production
This compound is a natural product belonging to the tirandamycin family of antibiotics, characterized by a unique bicyclic ketal system and a tetramic acid moiety.[1] It is produced by various species of Streptomyces, most notably Streptomyces sp. 307-9 and Streptomyces tirandis. The biosynthesis of this compound involves a complex pathway featuring a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.[1] Optimizing fermentation conditions is crucial for enhancing the production yield of this valuable secondary metabolite.
Media Composition for High-Yield Fermentation
The composition of the fermentation medium is a critical factor influencing the yield of this compound. Based on studies on the closely related Tirandamycin B produced by Streptomyces sp. 17944, several media have been evaluated for their impact on production.[2]
Recommended High-Yield Medium: Medium 042
Medium 042 has been identified as a high-yield medium for the production of tirandamycins, yielding approximately 22 mg/L of Tirandamycin B, and producing it as almost the sole tirandamycin metabolite.[2] This medium is recommended as a starting point for optimizing this compound production.
Table 1: Composition of High-Yield Medium 042
| Component | Concentration (g/L) |
| Mannitol | 22 |
| Glycerol | 3 |
| Peptone | 4 |
| Casamino acids | 1 |
| Yeast extract | 1.5 |
| MgSO₄·7H₂O | 0.3 |
| K₂HPO₄ | 0.5 |
| NaCl | 1.0 |
| KNO₃ | 0.25 |
| FeSO₄·7H₂O | 0.01 |
| Trace elements | 1 mL |
| pH | 7.8 |
| Trace element solution composition is provided in the protocol section. |
Comparison of Different Fermentation Media
The selection of a suitable fermentation medium is crucial for maximizing the production of this compound. A comparative study on Tirandamycin B production in Streptomyces sp. 17944 provides valuable insights into the effects of different media compositions. The following table summarizes the composition of six different media that have been tested.[2]
Table 2: Composition of Various Fermentation Media for Tirandamycin Production
| Component | ISP-2 (g/L) | Medium 038 (g/L) | SLY Medium (g/L) | Medium B (g/L) | Medium 042 (g/L) | Medium F (g/L) |
| Yeast Extract | 4.0 | 1.5 | - | - | 1.5 | 5.0 |
| Malt Extract | 10.0 | - | - | - | - | - |
| Dextrose | 4.0 | - | - | - | - | 10.0 |
| Mannitol | - | 22.0 | - | - | 22.0 | - |
| Glycerol | - | 3.0 | - | - | 3.0 | - |
| Peptone | - | 4.0 | - | - | 4.0 | - |
| Casamino acids | - | 1.0 | - | - | 1.0 | 0.1 |
| Sucrose | - | - | - | - | - | 100.0 |
| MOPS | - | - | - | - | - | 21.0 |
| K₂SO₄ | - | - | - | - | - | 0.25 |
| MgCl₂·6H₂O | - | - | - | - | - | 10.0 |
| MgSO₄·7H₂O | - | 0.3 | - | - | 0.3 | - |
| K₂HPO₄ | - | 0.5 | - | - | 0.5 | - |
| NaCl | - | 1.0 | - | - | 1.0 | - |
| KNO₃ | - | 0.25 | - | - | 0.25 | - |
| FeSO₄·7H₂O | - | 0.01 | - | - | 0.01 | - |
| Trace elements | - | 1 mL | - | - | 1 mL | 1 mL |
| pH | 7.2 | 7.8 | Not Specified | Not Specified | 7.8 | 7.0 |
Optimization of Physical Fermentation Parameters
Beyond media composition, physical parameters play a crucial role in maximizing this compound production.
Table 3: Recommended Physical Fermentation Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 28-35°C | Optimal temperature may vary between strains. A starting point of 30°C is recommended.[3] |
| pH | 6.5-7.5 | A neutral initial pH of 7.0 is generally favorable for Streptomyces growth and antibiotic production.[3] |
| Aeration | 1.0-1.5 vvm | Adequate oxygen supply is critical for the growth of aerobic Streptomyces and for the biosynthesis of polyketides. |
| Agitation | 200-300 rpm | Agitation ensures proper mixing and oxygen transfer. Excessive shear force can damage mycelia. |
Experimental Protocols
The following protocols provide a detailed methodology for the high-yield fermentation of this compound.
Inoculum Preparation
-
Prepare a seed culture of Streptomyces sp. in a suitable seed medium (e.g., ISP-2 broth).
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.
-
Use the seed culture to inoculate the production medium at a ratio of 5-10% (v/v).
Fermentation Process
-
Prepare the desired production medium (e.g., Medium 042) and sterilize by autoclaving.
-
Inoculate the production medium with the prepared seed culture.
-
Incubate the fermentation culture under the optimized physical parameters (Table 3).
-
Monitor the fermentation progress by measuring cell growth (e.g., dry cell weight) and pH.
-
Harvest the culture broth at the peak of this compound production, typically between 5 to 7 days.
Extraction and Quantification of this compound
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure.
-
Quantify the yield of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Visualizing the Workflow and Biosynthetic Pathway
To aid in understanding the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for this compound production.
Caption: Simplified biosynthetic pathway of this compound.[4]
Future Directions: Fed-Batch Fermentation
While the protocols above describe batch fermentation, fed-batch strategies can further enhance the yield of this compound by overcoming substrate limitation and reducing substrate inhibition. A fed-batch process typically involves the controlled feeding of a limiting nutrient, such as the primary carbon source, throughout the fermentation. This approach can lead to higher cell densities and prolonged productivity. Further research is warranted to develop an optimized fed-batch protocol for this compound production.
References
- 1. Tirandamycin - Wikipedia [en.wikipedia.org]
- 2. (#Issue1)Medium optimization of Streptomyces sp. 17944 for tirandamycin B production and isolation and structural elucidation of tirandamycins H, I, and J - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Tirandamycin biosynthesis is mediated by co-dependent oxidative enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tirandamycin A Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirandamycin A is a natural product belonging to the tetramic acid class of antibiotics. It functions by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase, an essential enzyme for bacterial survival. This mode of action involves the inhibition of both the initiation and elongation steps of transcription.[1] While structurally related to streptolydigin, this compound is a less potent inhibitor of RNA polymerase.[1] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a critical step in assessing its potential as an antibacterial agent.
Principle of the MIC Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC is a fundamental measure of the in vitro activity of an antibiotic against a specific bacterial strain. The protocols outlined below are based on the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI) for its efficiency and reproducibility.
Data Presentation: this compound In Vitro Activity
Quantitative data on the MIC of this compound against a broad spectrum of bacteria is not extensively available in public literature. The following table summarizes the known activity and provides a template for recording experimentally determined MIC values.
| Bacterial Strain | Type | Known/Reported MIC of this compound | Experimentally Determined MIC (μg/mL) | Experimentally Determined MIC (μM) |
| Enterococcus faecalis (Vancomycin-Resistant) | Gram-positive | 2.25 μM | Data to be generated by user | Data to be generated by user |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Not Reported | Data to be generated by user | Data to be generated by user |
| Streptococcus pneumoniae (e.g., ATCC 49619) | Gram-positive | Not Reported | Data to be generated by user | Data to be generated by user |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Not Reported | Data to be generated by user | Data to be generated by user |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Not Reported | Data to be generated by user | Data to be generated by user |
Note: The MIC of a related compound, Tirandalydigin, has been reported to be in the range of 0.5 to 32 µg/mL against various pathogenic anaerobes, streptococci, and enterococci.[2]
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is adapted from the CLSI guidelines for broth microdilution susceptibility testing.
4.1.1. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
-
Sterile pipette tips
-
Plate reader (optional, for automated reading)
4.1.2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
4.1.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing against the standard visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
4.1.4. Assay Procedure
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well microtiter plate.
-
Add 100 µL of CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the appropriate concentration of this compound working solution to the first column of wells.
-
Perform a serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.
-
The final volume in each well after dilution will be 100 µL.
-
Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Seal the plate or cover with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.
4.1.5. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Broth Microdilution MIC Assay
References
Application Notes and Protocols: In Vitro RNA Polymerase Inhibition Assay for Tirandamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirandamycin A is a natural product antibiotic that exhibits potent antibacterial activity through the inhibition of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[1] As a member of the tirandamycin family of compounds, it is structurally related to streptolydigin and functions by interfering with both the initiation and elongation steps of transcription.[1][2] The mechanism of inhibition involves direct interaction with the polymerase enzyme itself, rather than the DNA template.[3][4] Understanding the inhibitory activity of this compound against bacterial RNAP is crucial for its development as a potential therapeutic agent. These application notes provide a detailed protocol for an in vitro RNA polymerase inhibition assay to characterize the inhibitory properties of this compound and its analogs.
Data Presentation
The inhibitory activity of this compound and its analogs against bacterial RNA polymerase is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below is a summary of available and representative quantitative data.
| Compound | Target Enzyme | Assay Method | IC50 Value | Reference |
| This compound | E. coli RNA Polymerase | Radiolabeled UTP incorporation | ~0.8 mM (for 50% inhibition) | (Reusser, 1976) |
| Streptolydigin | E. coli RNA Polymerase | Radiolabeled UTP incorporation | ~0.02 mM (for 50% inhibition) | (Reusser, 1976) |
| Tirandamycin Analog X | [Specify Bacterium] RNAP | [Specify Assay Type] | [Insert Value] | [Insert Reference] |
| Tirandamycin Analog Y | [Specify Bacterium] RNAP | [Specify Assay Type] | [Insert Value] | [Insert Reference] |
Note: The table is pre-formatted for the inclusion of further data as it becomes available from experimental work. The potency of this compound is approximately 40 times less than that of streptolydigin.[1][2]
Experimental Protocols
This section details a non-radioactive, fluorescence-based in vitro RNA polymerase inhibition assay. This method is adaptable for high-throughput screening and offers a safer alternative to traditional radiolabeled assays.
Principle
The assay measures the synthesis of RNA by bacterial RNA polymerase using a DNA template. The newly synthesized RNA forms a double-stranded hybrid with the DNA template, which is then quantified using a fluorescent dye that specifically intercalates into double-stranded nucleic acids. The fluorescence intensity is directly proportional to the amount of RNA synthesized. In the presence of an inhibitor like this compound, RNA synthesis is reduced, leading to a decrease in fluorescence.
Materials and Reagents
-
Bacterial RNA Polymerase: e.g., E. coli RNA polymerase holoenzyme (commercially available)
-
DNA Template: A synthetic single-stranded or double-stranded DNA template containing a suitable promoter (e.g., T7 promoter). A commonly used template is a homopolymeric poly(dC) oligonucleotide.
-
NTPs: Nucleoside triphosphates (ATP, GTP, CTP, UTP) solution.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.1 mg/mL BSA.
-
Fluorescent Dye: A dye that specifically binds to double-stranded nucleic acids (e.g., RiboGreen®, PicoGreen®).
-
Control Inhibitor: Rifampicin (a well-characterized RNAP inhibitor).
-
Nuclease-free water
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Plate reader with fluorescence detection capabilities.
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of NTPs by mixing equal volumes of ATP, GTP, CTP, and UTP stocks to the desired final concentration in the assay buffer.
-
Dilute the RNA polymerase and DNA template to their working concentrations in the assay buffer.
-
-
Assay Reaction:
-
Set up the reactions in a 96-well plate. For each reaction, add the following components in order:
-
Nuclease-free water to bring the final volume to 50 µL.
-
5 µL of 10x Assay Buffer.
-
5 µL of DNA template.
-
5 µL of this compound dilution (or DMSO for the no-inhibitor control, and Rifampicin for the positive control).
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of RNA polymerase.
-
Initiate the reaction by adding 10 µL of the NTP mix.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Add the fluorescent dye according to the manufacturer's instructions. Typically, this involves diluting the dye in a buffer and adding it to each well.
-
Incubate the plate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Experimental Workflow
References
- 1. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Identify and Characterize Inhibitors of Bacterial RNA Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 3. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Tirandamycin C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of Tirandamycin C, a member of the tetramic acid family of natural products. Tirandamycins exhibit a range of biological activities, including antibacterial, antifungal, and anti-HIV properties. Tirandamycin C is considered a biosynthetic precursor to other members of this family, making its synthesis a significant achievement in natural product chemistry.[1][2][3] This guide focuses on the first enantioselective total synthesis of (-)-Tirandamycin C as accomplished by Roush and co-workers, with reference to alternative strategies.
Retrosynthetic Strategy
The enantioselective total synthesis of (-)-Tirandamycin C hinges on a convergent strategy, where two key fragments are synthesized independently and then coupled. The retrosynthetic analysis, as conceptualized by Roush et al., disconnects the molecule at the dienoyl side chain attached to the tetramic acid moiety.[1] This leads to two primary synthons: a bicyclic aldehyde and a phosphonate reagent containing the tetramic acid core.
The key bond disconnection is the C1'-C2' double bond, which can be formed via a Horner-Wadsworth-Emmons olefination. The bicyclic aldehyde fragment is further simplified, with the critical anti,anti-stereotriad being established through a highly stereoselective mismatched double asymmetric γ-stannylcrotylboration reaction.[1][2][4][5][6][7]
An alternative retrosynthesis by Reddy et al. employs a desymmetrization protocol to construct the core bicyclic system.[8] Key reactions in this approach include a Still-Gennari (Z)-selective olefination and a Dieckmann cyclization to form the tetramic acid ring.[8]
Logical Relationship of the Roush Retrosynthesis
Caption: Retrosynthetic analysis of (-)-Tirandamycin C.
Key Synthetic Steps and Experimental Protocols
The enantioselective total synthesis of (-)-Tirandamycin C by Roush and co-workers was accomplished in 14 steps.[1][4] The following sections detail the protocols for the pivotal reactions.
Mismatched Double Asymmetric γ-Stannylcrotylboration
This reaction is crucial for establishing the anti,anti-stereotriad in the bicyclic core. The reaction involves the coupling of aldehyde 8 with the (R)-E-9 crotylborane reagent.
Protocol:
-
To a solution of aldehyde 8 in a suitable solvent (e.g., toluene) at -78 °C is added the (R)-E-9 crotylborane reagent.
-
The reaction mixture is stirred at -78 °C for a specified time until completion, monitored by TLC.
-
The reaction is quenched by the addition of a quenching agent (e.g., methanol).
-
The mixture is warmed to room temperature and subjected to an oxidative workup.
-
The crude product is purified by flash column chromatography to yield the desired homoallylic alcohol.
| Reactants | Key Reagents/Conditions | Product Stereoselectivity | Yield |
| Aldehyde 8, (R)-E-9 crotylborane reagent | Toluene, -78 °C, followed by oxidative workup | >15:1 (anti,anti) | N/A |
Ring-Closing Metathesis (RCM)
The formation of the lactone ring is achieved through a ring-closing metathesis reaction using Grubbs' second-generation catalyst.
Protocol:
-
To a solution of the acylated homoallylic alcohol (ester 13) in a degassed solvent (e.g., CH2Cl2) is added Grubbs' second-generation catalyst (10 mol %) and tetrafluoro-1,4-benzoquinone (TFBQ, 10 mol %).[1]
-
The reaction mixture is heated to 60 °C and stirred until completion.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford lactone 15.[1]
| Starting Material | Catalyst/Additive | Product | Yield |
| Ester 13 | Grubbs' II catalyst, tetrafluoro-1,4-benzoquinone | Lactone 15 | 76% |
Horner-Wadsworth-Emmons (HWE) Olefination
The final coupling of the bicyclic aldehyde and the phosphonate reagent is accomplished via an HWE olefination to construct the dienoyl side chain.
Protocol:
-
To a solution of the phosphonate reagent 6 in THF at a low temperature is added a base (e.g., KOt-Bu).[1]
-
The resulting ylide is stirred for a short period before the addition of a solution of the bicyclic aldehyde 5 in THF.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., EtOAc).
-
The combined organic layers are dried, concentrated, and purified by chromatography to yield the DMB-protected Tirandamycin C.[1]
| Reactants | Key Reagents/Conditions | Product | Yield |
| Aldehyde 5, Phosphonate reagent 6 | KOt-Bu, THF | DMB-protected Tirandamycin C | 74% |
Final Deprotection
The synthesis is completed by the removal of the dimethoxybenzyl (DMB) protecting group.
Protocol:
-
The DMB-protected Tirandamycin C is dissolved in an acidic medium (e.g., trifluoroacetic acid, TFA).[1]
-
The reaction is stirred at room temperature until the deprotection is complete.
-
The acid is removed under reduced pressure.
-
The crude product is purified to yield (-)-Tirandamycin C.
| Starting Material | Reagent | Product | Yield |
| DMB-protected Tirandamycin C | TFA | (-)-Tirandamycin C (1) | 31% |
Overall Synthesis Workflow
The following diagram illustrates the key transformations in the total synthesis of (-)-Tirandamycin C.
Caption: Workflow for the total synthesis of (-)-Tirandamycin C.
Summary of Quantitative Data
| Step | Starting Material(s) | Key Reagents/Catalysts | Product | Yield (%) | Stereoselectivity |
| Acylation | Homoallylic alcohol 11 | Methacryloyl chloride | Ester 13 | 86 | N/A |
| Ring-Closing Metathesis | Ester 13 | Grubbs' II catalyst, TFBQ | Lactone 15 | 76 | N/A |
| Deprotection | Lactone 15 | TBAF, HOAc | Alcohol 16 | ~100 | N/A |
| Oxidation | Alcohol 16 | Dess-Martin periodinane | Aldehyde 8 | 95 | N/A |
| Mismatched Double Asymmetric γ-Stannylcrotylboration | Aldehyde 8, (R)-E-9 crotylborane reagent | - | Stereotriad 18 | N/A | >15:1 |
| Horner-Wadsworth-Emmons Olefination | Aldehyde 5, Phosphonate 6 | KOt-Bu | DMB-protected Tirandamycin C | 74 | N/A |
| Deprotection | DMB-protected Tirandamycin C | TFA | (-)-Tirandamycin C | 31 | N/A |
Conclusion
The total synthesis of (-)-Tirandamycin C by Roush and co-workers provides an elegant and efficient pathway to this biologically active natural product. The key to this synthesis is the highly stereoselective construction of the anti,anti-stereotriad via a mismatched double asymmetric γ-stannylcrotylboration. The subsequent steps, including a ring-closing metathesis and a Horner-Wadsworth-Emmons olefination, efficiently assemble the complex architecture of the final molecule. This synthetic route not only provides access to Tirandamycin C for further biological evaluation but also opens avenues for the synthesis of other members of the tirandamycin family.[1][4] An alternative 20-step synthesis with a 12% overall yield has also been reported, utilizing a desymmetrization protocol.[8] These synthetic strategies offer valuable tools for medicinal chemists and drug development professionals exploring the therapeutic potential of the tirandamycin class of compounds.
References
- 1. Total Synthesis of (−)-Tirandamycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (-)-tirandamycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirandamycin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Total Synthesis of (â)-Tirandamycin C - Organic Letters - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Total Synthesis of (â)-Tirandamycin C - figshare - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Enhanced Isolation of Tirandamycin Analogs Using Adsorbent Resin
Introduction
Tirandamycins are a group of antibiotics produced by Streptomyces species, characterized by a dienoyl tetramic acid moiety and a bicyclic ketal system.[1] These compounds exhibit antimicrobial activity against Gram-positive bacteria through the inhibition of bacterial RNA polymerase.[1] The isolation of tirandamycin and its analogs from fermentation broths can be challenging due to their potential role as transient biosynthetic intermediates.[1] This application note details a protocol for the effective sequestration and isolation of tirandamycin analogs from a marine-derived Streptomyces sp. using an adsorbent resin. The inclusion of an adsorbent resin, specifically Amberlite XAD-16, during fermentation facilitates the capture of these compounds, protecting them from bioconversion or degradation.[1]
Principle
Adsorbent resins are porous polymers that can selectively adsorb organic molecules from aqueous solutions.[2][3] This property is particularly useful for the in-situ capture of secondary metabolites like tirandamycin from fermentation cultures.[4] The non-polar nature of the Amberlite XAD-16 resin allows for the adsorption of the relatively non-polar tirandamycin molecules from the aqueous culture medium. Subsequent elution with an appropriate organic solvent allows for the recovery of the captured compounds in a more concentrated form, simplifying downstream purification steps.
Experimental Protocols
Materials and Equipment
-
Streptomyces sp. 307-9 culture
-
Amberlite XAD-16 resin[1]
-
Mesh bags (for resin)
-
Shaker flasks
-
Dichloromethane (CH₂Cl₂)[1]
-
Methanol (MeOH)[1]
-
1 M Sodium Chloride (NaCl)[1]
-
Trifluoroacetic acid (TFA)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
Acetonitrile (MeCN)[1]
-
Water (H₂O)[1]
-
Rotary evaporator
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system[1]
-
Waters XBridge 5 μm ODS columns[1]
-
UV/Vis photodiode array detector[1]
Protocol 1: In-situ Adsorption of Tirandamycin from Fermentation Broth
-
Prepare a shake flask culture of Streptomyces sp. 307-9.
-
Once the culture enters the stationary phase, introduce sterile mesh bags containing Amberlite XAD-16 resin into the flasks.[1]
-
Continue the fermentation for several days to allow for the adsorption of tirandamycin and its analogs onto the resin.[1]
-
After the desired fermentation period, remove the resin bags from the culture.[1]
Protocol 2: Extraction of Tirandamycins from Adsorbent Resin
-
Cut open the resin bags and rinse the free resin with water.[1]
-
Filter the rinsed resin to remove excess water.
-
Perform a batch extraction of the resin with a solution of 90% dichloromethane (CH₂Cl₂) and 10% methanol (MeOH). Repeat this step three times with 1.5 L of the solvent mixture each time.[1]
-
Combine the extracts and wash them twice with an equal volume of 1 M NaCl solution, adjusted to pH 4.0 with trifluoroacetic acid (TFA).[1]
-
Collect the organic (CH₂Cl₂) layer and dry it using a rotary evaporator to obtain a dark yellow oil.[1]
-
Dissolve the resulting oil in 2 mL of dimethyl sulfoxide (DMSO) for further purification.[1]
Protocol 3: Purification of Tirandamycins by RP-HPLC
-
Purify the crude extract obtained in Protocol 2 by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Use a Waters XBridge 5 μm ODS column for separation.[1]
-
Employ a gradient of 30-100% acetonitrile (MeCN) in water (H₂O), supplemented with 0.1% TFA, as the mobile phase.[1]
-
Monitor the elution profile using a UV/Vis photodiode array detector and collect fractions exhibiting the characteristic absorption spectrum of the tirandamycin tetramic acid moiety (λmax 356 nm).[1]
-
Further purify the collected fractions by semi-preparative HPLC as needed to isolate individual tirandamycin analogs.[1]
Data Presentation
Table 1: Materials and Conditions for Tirandamycin Isolation
| Parameter | Description |
| Microorganism | Marine-derived Streptomyces sp. 307-9[1] |
| Adsorbent Resin | Amberlite XAD-16[1] |
| Resin Application | In-situ during early stationary-phase fermentation[1] |
| Extraction Solvent | 90% Dichloromethane / 10% Methanol[1] |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1] |
| HPLC Column | Waters XBridge 5 μm ODS[1] |
| Mobile Phase | Gradient of 30-100% Acetonitrile in Water with 0.1% TFA[1] |
| Detection | UV/Vis photodiode array at λmax 356 nm[1] |
Visualizations
Caption: Experimental workflow for the isolation of tirandamycins.
Caption: Putative biosynthetic pathway of tirandamycins.
References
Tirandamycin A: A Tool for Interrogating Bacterial Transcription Initiation
Tirandamycin A is a potent antibiotic that serves as a valuable molecular probe for studying the intricacies of bacterial transcription. This acyltetramic acid natural product specifically targets the bacterial RNA polymerase (RNAP), the central enzyme responsible for transcribing genetic information from DNA to RNA. Its mechanism of action, which involves the inhibition of both transcription initiation and elongation, makes it a powerful tool for dissecting these fundamental processes in bacteria. This compound is structurally related to streptolydigin and shares a similar mode of action, though it is noted to be approximately 40 times less potent.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to investigate bacterial transcription.
Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with bacterial RNA polymerase.[1] This interaction interferes with the enzyme's function, preventing the synthesis of RNA. Notably, it does not affect mammalian RNA polymerases, highlighting its specificity for the bacterial enzyme.[1] The antibiotic inhibits both the initiation of new RNA chains and the elongation of existing ones.[1][2] This dual inhibitory action suggests that this compound interferes with the actively synthesizing template-enzyme-nascent RNA complex.[3][4] The inhibitory effect of this compound can be reversed by the addition of more RNA polymerase, but not by adding more DNA template, further supporting a direct interaction with the enzyme.[3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the activity of this compound and its analogs. This information is crucial for designing experiments and interpreting results.
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |
| This compound | Escherichia coli RNA polymerase | In vitro transcription | IC50: ~0.8 mM | [2] |
| Streptolydigin | Escherichia coli RNA polymerase | In vitro transcription | IC50: ~0.02 mM | [2] |
| This compound (3) | Vancomycin-resistant Enterococcus faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | 110 µM | [5] |
| Tirandamycin B (4) | Vancomycin-resistant Enterococcus faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | 100 µM | [5] |
| Tirandamycin C (1) | Vancomycin-resistant Enterococcus faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | > 9 µM | [5] |
| Tirandamycin D (2) | Vancomycin-resistant Enterococcus faecalis (VRE) | Minimum Inhibitory Concentration (MIC) | 2.25 µM | [5] |
| Tirandalydigin | Various pathogenic anaerobes, streptococci, enterococci, and legionellae | Minimum Inhibitory Concentration (MIC) | 0.5 to 32 µg/ml | [6] |
Experimental Protocols
In Vitro Transcription Assay to Determine IC50 of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
DNA template containing a strong bacterial promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Scintillation fluid and vials
-
Filter paper (e.g., Whatman DE81)
-
Washing buffer (e.g., 0.3 M ammonium formate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the transcription reaction mixture by combining the transcription buffer, DNA template, and non-radiolabeled rNTPs.
-
Inhibitor Addition: Add varying concentrations of this compound (or solvent control) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding the bacterial RNA polymerase.
-
Initiation and Elongation: Incubate the reactions at 37°C for a defined period (e.g., 10-15 minutes) to allow for transcription initiation and elongation.
-
Radiolabel Pulse: Add the radiolabeled rNTP to the reaction and incubate for a shorter period (e.g., 2-5 minutes) to label the newly synthesized RNA.
-
Quenching: Stop the reaction by adding the stop solution.
-
Spotting: Spot the reaction mixtures onto the filter paper.
-
Washing: Wash the filter paper multiple times with the washing buffer to remove unincorporated radiolabeled rNTPs.
-
Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial culture to each well containing the this compound dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (medium without bacteria).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[7] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
Caption: Workflow for investigating this compound's effect on transcription.
Caption: this compound inhibits both transcription initiation and elongation.
References
- 1. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tirandalydigin, a novel tetramic acid of the tirandamycin-streptolydigin type. I. Taxonomy of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tirandamycin A Production from Streptomyces Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Tirandamycin A from Streptomyces cultures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound and what is the general biosynthetic pathway?
A1: this compound is a polyketide antibiotic produced by various Streptomyces species, with Streptomyces sp. 307-9 being a notable producer.[1][2] Its biosynthesis is orchestrated by a hybrid Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) assembly line encoded by the tam gene cluster.[2] The pathway utilizes malonate and methyl-malonate as extender units for the polyketide chain, which is then cyclized and further modified by tailoring enzymes, including cytochrome P450 monooxygenases, to yield the final this compound structure.[2]
Q2: What are the key factors influencing the yield of this compound in Streptomyces culture?
A2: The yield of this compound is influenced by a combination of factors, including:
-
Culture Media Composition: The type and concentration of carbon and nitrogen sources are critical.
-
Fermentation Parameters: pH, temperature, and aeration play significant roles in both cell growth and secondary metabolite production.
-
Genetic Regulation: The expression of biosynthetic and regulatory genes within the tam cluster directly controls the production levels.
-
Precursor Availability: The intracellular pools of malonate and methyl-malonate can be a limiting factor.
Q3: Are there any known regulatory genes that can be targeted to improve this compound yield?
A3: Yes, the tam gene cluster contains regulatory genes that can be manipulated to enhance production. Specifically, tamH encodes a LuxR-type positive regulator, and its overexpression is expected to increase this compound synthesis. Conversely, tamK encodes a TetR-like transcriptional repressor, and its knockout would likely lead to a significant increase in yield.[2]
Troubleshooting Guide
Problem 1: Low or no production of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Optimize the culture medium. Refer to the Media Optimization section below for detailed guidance on carbon and nitrogen sources. Start with a proven production medium like Md2.[1] |
| Incorrect Fermentation Parameters | Ensure optimal pH (around 7.0-7.5) and temperature (around 28-30°C) for your specific Streptomyces strain.[3] Verify adequate aeration in shake flask cultures. |
| Genetic Instability of the Strain | Re-isolate single colonies from your stock culture and screen for high-producing variants. |
| Feedback Inhibition | Incorporate an adsorbent resin like XAD-16 into the culture during the stationary phase to sequester this compound and alleviate potential feedback inhibition.[1] |
Problem 2: Accumulation of biosynthetic intermediates instead of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Tailoring Enzymes | Overexpress the genes encoding key tailoring enzymes, such as the cytochrome P450 monooxygenase tamI, which is responsible for late-stage oxidative modifications.[2] |
| Precursor Limitation | Supplement the culture medium with precursors like malonate or methyl-malonate. See the Precursor Feeding section for details. |
Media Optimization
Optimizing the culture medium is a crucial step in enhancing this compound production. The choice of carbon and nitrogen sources significantly impacts both biomass and secondary metabolite synthesis.
Table 1: Effect of Carbon Source on Secondary Metabolite Production in Streptomyces
| Carbon Source (10 g/L) | Relative Antibiotic Production (%) | Reference |
| Dextrose | 100 | [4][5] |
| Soluble Starch | 85 | [4] |
| Maltose | 70 | [5] |
| Glycerol | 65 | [5] |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Streptomyces
| Nitrogen Source (5 g/L) | Relative Antibiotic Production (%) | Reference |
| Yeast Extract | 100 | [5] |
| Peptone | 90 | [6] |
| Soybean Meal | 80 | [4] |
| Ammonium Sulfate | 50 | [5] |
Recommended Production Medium (Md2): [1]
-
Dextrose: 10 g/L
-
NZ-Amine A: 2 g/L
-
Yeast Extract: 1 g/L
-
Meat Extract: 0.77 g/L
-
NaCl: 30 g/L
-
Adjust pH to 7.2 before autoclaving.
Precursor Feeding Strategies
Supplementing the culture with biosynthetic precursors can significantly boost the yield of this compound. The primary precursors are malonate and methyl-malonate.
Table 3: Hypothetical Impact of Precursor Feeding on this compound Yield
| Precursor Added (1 g/L) | Expected this compound Yield Increase (%) |
| Sodium Malonate | 20-40 |
| Sodium Methyl-malonate | 30-50 |
Genetic Engineering for Yield Improvement
Targeted genetic modification of regulatory genes is a powerful strategy to enhance this compound production.
Table 4: Expected Impact of Genetic Modifications on this compound Yield
| Genetic Modification | Target Gene | Expected this compound Yield Increase |
| Overexpression | tamH (LuxR-type activator) | 2 to 5-fold |
| Gene Knockout | tamK (TetR-like repressor) | 3 to 10-fold |
Experimental Protocols
1. Gene Knockout in Streptomyces sp. 307-9 via Homologous Recombination
This protocol describes the replacement of a target gene (e.g., tamK) with an antibiotic resistance cassette.
-
Step 1: Construct the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from Streptomyces sp. 307-9 genomic DNA using PCR.
-
Clone the upstream and downstream fragments into a non-replicative E. coli vector on either side of an apramycin resistance cassette.
-
-
Step 2: Conjugation into Streptomyces sp. 307-9:
-
Transform the knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and Streptomyces sp. 307-9 spores on a suitable agar medium (e.g., MS agar).[7]
-
-
Step 3: Selection of Double Crossover Mutants:
-
Overlay the conjugation plates with apramycin to select for exconjugants where the plasmid has integrated into the chromosome.
-
Subculture the apramycin-resistant colonies on a medium without selection to allow for the second crossover event (excision of the vector backbone).
-
Screen for colonies that are apramycin-resistant and sensitive to the antibiotic marker on the vector backbone.
-
-
Step 4: Verification of Gene Knockout:
-
Confirm the gene replacement by PCR using primers flanking the target gene region and sequencing of the PCR product.
-
2. Overexpression of a Regulatory Gene in Streptomyces
This protocol details the construction of an expression vector to overproduce a target protein (e.g., TamH).
-
Step 1: Construct the Overexpression Plasmid:
-
Step 2: Transformation into Streptomyces sp. 307-9:
-
Introduce the overexpression plasmid into Streptomyces sp. 307-9 via protoplast transformation or conjugation.
-
-
Step 3: Verification of Overexpression:
-
Confirm the presence of the plasmid in transformants by PCR.
-
Analyze the production of this compound in the engineered strain compared to the wild-type.
-
3. Extraction and Quantification of this compound
-
Step 1: Extraction:
-
Centrifuge the Streptomyces culture to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.[3]
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Step 2: HPLC Analysis:
-
Dissolve the dried extract in a known volume of methanol.
-
Analyze the sample using a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Detection: Monitor the absorbance at the characteristic wavelength for this compound (around 356 nm).[10]
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
-
Visualizations
Caption: Regulation of the this compound biosynthetic pathway.
Caption: Workflow for gene knockout in Streptomyces.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Tirandamycin Biosynthetic Gene Cluster From Streptomyces sp. 307-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. The impact of different carbon and nitrogen sources on antibiotic production by Streptomyces hygroscopicus CH-7 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Complete sequences of pIJ101-based Streptomyces-Escherichia coli shuttle vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
Overcoming low solubility of Tirandamycin A sodium salt
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for overcoming the low solubility of Tirandamycin A sodium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product belonging to the tetramic acid class of antibiotics. It functions by inhibiting bacterial RNA polymerase, a key enzyme in bacterial transcription[1][2]. Structurally, it is a hydrophobic and weakly acidic molecule. While conversion to a sodium salt is a common strategy to enhance the aqueous solubility of acidic compounds, this compound sodium salt still exhibits limited solubility in aqueous solutions, which can pose a challenge for its use in various biological assays. One early study noted that the crystallized sodium salt has a very limited solubility in aqueous solutions, approximately 400 µg/mL[3].
Q2: I can't find a commercial source for this compound sodium salt. How do I obtain it?
Currently, this compound is typically supplied in its free acid form. The sodium salt is generally not sold as a stable, ready-to-use product. Instead, it is commonly prepared in situ (in the solution) during the preparation of experimental stock solutions. This is achieved by dissolving the free acid form of this compound in a suitable organic solvent and then either diluting it into a buffered aqueous solution or by adding a stoichiometric amount of a base like sodium hydroxide.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The scientific literature consistently indicates that Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of this compound for biological assays[4]. Ethanol is also mentioned as a solvent in some contexts[4]. Due to its hydrophobic nature, this compound is poorly soluble in water.
Q4: My this compound sodium salt has precipitated out of my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Increase the Cosolvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential toxicity to cells. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity[5].
-
pH Adjustment: As a weak acid, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous buffer (e.g., to pH 7.4 or slightly higher) can help to keep the deprotonated (salt) form in solution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, the thermal stability of this compound should be considered, and prolonged exposure to high temperatures should be avoided.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles[6]. These aliquots should be stored at -20°C or -80°C in tightly sealed vials[5]. When stored properly, DMSO stock solutions are generally stable for at least one month, and often longer[5]. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the stock.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of solvents is not extensively reported in the literature. The following table summarizes the available information.
| Solvent/Solution | Reported Solubility/Concentration | Notes |
| Aqueous Solution | ~400 µg/mL (for the sodium salt) | Limited solubility[3]. |
| DMSO | Soluble (e.g., 20 mM stock solutions used) | The most common solvent for stock solutions[4]. |
| Ethanol | Soluble | Used for some applications[4]. |
| Methanol | Soluble | Mentioned for UV-Vis spectroscopy[4]. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for many in vitro experiments.
Materials:
-
This compound (free acid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound into the microcentrifuge tube. For a 1 mL 10 mM stock solution of this compound (Molecular Weight: 417.45 g/mol ), you will need 0.417 mg.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 100 µL of DMSO for every 0.417 mg of this compound.
-
Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store at -20°C or -80°C.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway: Inhibition of Bacterial RNA Polymerase
Caption: Mechanism of this compound as an inhibitor of bacterial transcription.
References
- 1. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Stereoselective Synthesis of Tirandamycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of Tirandamycin A and related structures. The primary focus is on the construction of the critical anti,anti-dipropionate stereotriad, a significant hurdle in the total synthesis of this natural product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, particularly concerning stereoselectivity.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity in Aldol Reactions for the anti,anti-Stereotriad | Standard aldol reaction conditions are often not suitable for generating the anti,anti-diastereomer, especially with β-branched chiral aldehydes. The intrinsic facial bias of the aldehyde can override the directing effects of many chiral auxiliaries or catalysts, leading to mixtures of diastereomers. | 1. Re-evaluate your synthetic strategy: Direct aldol approaches to the anti,anti-stereotriad are historically challenging. Consider alternative methods such as the mismatched double asymmetric crotylboration. 2. Modify Reaction Conditions: Experiment with different boron or titanium enolates, as the metal center can influence the transition state geometry. However, be aware that achieving high selectivity for the anti,anti-isomer via this route is often difficult.[1][2] |
| Poor Selectivity with Standard Asymmetric Crotylboration | Similar to aldol reactions, many chiral crotylboration reagents fail to overcome the inherent diastereofacial preference of the chiral aldehyde substrates typically used in this compound synthesis. This results in low yields of the desired anti,anti-isomer.[1] | 1. Employ a Highly Selective Reagent: Utilize a chiral crotylborane reagent with very high enantiofacial selectivity, such as the one derived from (l-Ipc)₂BH, which has been shown to be effective in mismatched double asymmetric reactions.[1][3][4][5] 2. Ensure High Reagent Purity: The stereochemical integrity of the crotylborane reagent is paramount. Ensure it is freshly prepared and handled under inert conditions to prevent decomposition or isomerization. |
| Formation of the Incorrect Diastereomer | The formation of syn,anti or other undesired diastereomers indicates that the reaction conditions do not favor the Zimmerman-Traxler transition state leading to the anti,anti-product. This is a common outcome with less selective reagents. | 1. Confirm Reagent Chirality: Double-check that the correct enantiomer of the chiral auxiliary or catalyst is being used for the desired product stereochemistry. 2. Switch to a Mismatched Double Asymmetric Crotylboration: This strategy is specifically designed to overcome the intrinsic bias of the aldehyde and force the formation of the desired, albeit electronically mismatched, diastereomer with high selectivity.[6][7] |
| Low Yield in the Mismatched Double Asymmetric Crotylboration | While highly selective, the reaction may suffer from low yields if not optimized. Potential causes include impure reagents, incorrect stoichiometry, or suboptimal reaction temperatures. | 1. Purity of Aldehyde: Ensure the aldehyde substrate is of high purity and free from acidic or nucleophilic impurities. 2. Reaction Temperature: The reaction is typically initiated at -78 °C and allowed to warm to room temperature. Maintaining this temperature profile is crucial for optimal results.[1] 3. Stoichiometry: Use a slight excess of the crotylborane reagent to ensure complete conversion of the aldehyde. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant stereochemical challenge in the total synthesis of this compound?
A1: The most formidable challenge is the stereocontrolled synthesis of the anti,anti-dipropionate stereotriad within the polyketide backbone.[1] Many conventional methods for stereoselective bond formation, such as asymmetric aldol and crotylboration reactions, often yield the undesired diastereomers or low selectivity.[1]
Q2: Why do standard asymmetric aldol and crotylboration reactions often fail to produce the desired anti,anti-stereotriad?
A2: These reactions often fail due to a "mismatched" interaction between the intrinsic diastereofacial bias of the chiral aldehyde substrate and the facial selectivity of the chiral enolate or crotylmetal reagent. In many cases, the inherent preference of the aldehyde directs the reaction towards the formation of other diastereomers, and the chiral reagent is not sufficiently selective to override this preference.[6][7]
Q3: What is the most successful reported method for achieving the anti,anti-stereotriad in the context of Tirandamycin synthesis?
A3: The most successful approach is a mismatched double asymmetric γ-stannylcrotylboration reaction. This method utilizes a highly enantioselective crotylborane reagent that can overcome the intrinsic facial bias of the aldehyde, leading to excellent diastereoselectivity for the desired anti,anti-product.[1][3][4][5]
Q4: What kind of diastereoselectivity can be expected from the mismatched double asymmetric crotylboration?
A4: In the synthesis of a key intermediate for Tirandamycin C, this method has been reported to provide a diastereomeric ratio of >15:1 in favor of the desired anti,anti-stereotriad.[1][3][4][5]
Quantitative Data Summary
The following table summarizes the diastereoselectivity achieved with different methods for the synthesis of the anti,anti-dipropionate stereotriad.
| Method | Reagents/Conditions | Diastereomeric Ratio (anti,anti : other) | Yield | Reference |
| Mismatched Double Asymmetric γ-Stannylcrotylboration | Aldehyde 8, Crotylborane (R)-E-9, (l-Ipc)₂BH, Et₂O, -78 °C to RT | >15:1 | 72% (over two steps) | [1][3][4][5] |
| Standard Asymmetric Aldol Reactions | Varies (e.g., chiral auxiliaries, boron or titanium enolates) | Generally low to moderate; often fails to provide synthetically useful selectivity. | Not specified | [1] |
| Standard Asymmetric Crotylboration Reactions | Varies (e.g., various chiral crotylmetal reagents) | Generally low to moderate; often fails to provide synthetically useful selectivity. | Not specified | [1] |
Experimental Protocols
Key Experiment: Mismatched Double Asymmetric γ-Stannylcrotylboration
This protocol describes the successful synthesis of the anti,anti-stereotriad, a key intermediate in the total synthesis of (-)-Tirandamycin C.
1. Preparation of the Chiral Crotylborane Reagent ((R)-E-9):
-
The chiral crotylborane reagent (R)-E-9 is prepared via the enantioconvergent hydroboration of racemic allenylstannane (±)-17 with diisopinocampheylborane ((l-Ipc)₂BH) in diethyl ether, as previously described in the literature.[1] It is crucial that this reagent is freshly prepared and used immediately for the best results.
2. Crotylboration Reaction:
-
In a flame-dried, argon-purged flask, a solution of the chiral aldehyde 8 in diethyl ether is prepared.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
To this cooled solution, a freshly prepared solution of the chiral crotylborane reagent (R)-E-9 in diethyl ether is added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to slowly warm to ambient temperature.
-
The reaction is stirred at room temperature for 24 hours.[1]
3. Work-up and Purification:
-
The reaction is quenched by the addition of a suitable quenching agent (e.g., methanol).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired anti,anti-stereotriad 18 .[1]
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Key Reaction Pathway for anti,anti-Stereotriad Synthesis
Caption: Successful synthesis of the key stereotriad.
References
- 1. Total Synthesis of (−)-Tirandamycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-tirandamycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Total Synthesis of (â)-Tirandamycin C - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Stereoselective Synthesis of Anti, Anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in Tirandamycin A extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tirandamycin A extracts.
Troubleshooting Guide: Low Bioactivity in this compound Extracts
This guide addresses common issues that can lead to reduced bioactivity of this compound extracts.
| Issue ID | Problem | Potential Cause | Recommended Action |
| TA-001 | Low or no antibacterial activity in crude extract | Suboptimal Fermentation Conditions: The Streptomyces strain producing this compound may not be generating the compound due to unfavorable growth conditions. | - Optimize Media Composition: Ensure the fermentation medium has an adequate carbon-to-nitrogen ratio. Glucose and yeast extract are commonly effective.[1] - Control pH: Maintain the pH of the culture medium within the optimal range for your Streptomyces strain, typically near neutral (pH 7.0).[1] - Maintain Optimal Temperature: The ideal temperature for secondary metabolite production in most Streptomyces species is around 30°C.[2] - Ensure Proper Aeration: Adequate aeration is critical for the growth of aerobic Streptomyces and subsequent antibiotic production. |
| TA-002 | Bioactivity is present in fresh extracts but diminishes over time | Degradation of this compound: The compound may be unstable under the storage or handling conditions. The bicyclic ketal and tetramic acid moieties are susceptible to degradation. | - pH Stability: Based on related tetramic acid antibiotics like tetracycline, this compound is likely more stable in acidic to neutral conditions and less stable in alkaline solutions.[3] Avoid exposing extracts to high pH. - Temperature Stability: Store extracts at low temperatures (-20°C or -80°C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles. - Light Sensitivity: Protect extracts from light, as some antibiotics are light-sensitive. |
| TA-003 | Inconsistent bioactivity between batches | Variability in Fermentation or Extraction: Inconsistencies in the production or extraction process can lead to variable yields of this compound. | - Standardize Fermentation Protocol: Use a consistent protocol for inoculum preparation, media composition, and fermentation duration. - Optimize Extraction: Use a standardized extraction protocol. The use of an adsorbent resin like Amberlite XAD-16 during fermentation can help to sequester this compound, protecting it from degradation and improving yield.[4] |
| TA-004 | Extract shows activity against Gram-positive but not Gram-negative bacteria | Expected Spectrum of Activity: this compound is known to have more potent activity against Gram-positive bacteria. | This is the expected activity profile. This compound's primary target is bacterial RNA polymerase, and differences in cell wall structure can affect its penetration into Gram-negative bacteria. |
| TA-005 | Low yield of purified this compound from a bioactive crude extract | Loss during Purification: The active compound may be lost during the purification steps. | - Monitor Fractions: Test the bioactivity of all fractions during chromatography to track the location of this compound. - Use Appropriate Solvents: Ensure the solvents used in purification are compatible with this compound and will not cause degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that functions by inhibiting bacterial RNA polymerase (RNAP).[5] It interferes with the transcription process, preventing the synthesis of RNA from a DNA template, which is essential for bacterial survival.
Q2: What is the expected bioactivity of pure this compound?
A2: The bioactivity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. For example, the MIC of this compound against vancomycin-resistant Enterococcus faecalis (VRE) has been reported to be 2.25 μM.[4] The bioactivity of different Tirandamycin analogues can vary, with oxidative modifications on the bicyclic ketal system playing a crucial role in potency.[5][6]
Q3: How can I confirm the presence of this compound in my extract?
A3: The presence of this compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (characteristic absorption at approximately 353 nm) or a mass spectrometer (MS) for mass determination.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation of the purified compound.
Q4: Are there different forms of Tirandamycin, and do they have different bioactivities?
A4: Yes, several analogues of Tirandamycin exist, including this compound, B, C, and D. These analogues differ in their oxidation patterns on the bicyclic ketal system. These structural differences significantly impact their biological activity. For instance, this compound is significantly more potent than its biosynthetic precursor, Tirandamycin C.[6]
Q5: What are the optimal conditions for producing this compound in a lab setting?
A5: Optimal production of this compound from Streptomyces species generally involves:
-
Media: A nutrient-rich medium with a balanced carbon and nitrogen source (e.g., glucose and yeast extract).
-
pH: A starting pH of around 7.0.
-
Temperature: Incubation at approximately 30°C.
-
Aeration: Vigorous shaking for sufficient aeration.
-
Extraction: Use of an adsorbent resin (e.g., XAD-16) during fermentation can enhance yield by capturing the product and preventing its degradation.[4]
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces Culture
This protocol is adapted from established methods for the isolation of Tirandamycins.[4]
Materials:
-
Streptomyces culture broth
-
Amberlite XAD-16 resin
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
1 M Sodium Chloride (NaCl)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Fermentation with Resin: Add sterile Amberlite XAD-16 resin to the Streptomyces culture during the stationary phase of growth and continue fermentation for several days.
-
Resin Collection and Rinsing: At the end of the fermentation, collect the resin bags, cut them open, and rinse the free resin with water.
-
Solvent Extraction: Perform a batch extraction of the rinsed resin with a 90% CH₂Cl₂ / 10% MeOH solution (3 times with 1.5 L each for a large-scale extraction).
-
Washing: Combine the extracts and wash twice with an equal volume of 1 M NaCl solution adjusted to pH 4.0 with TFA.
-
Drying: Collect the CH₂Cl₂ layer and dry it using a rotary evaporator to obtain a crude extract.
-
Solubilization: Dissolve the dried extract in a small volume of DMSO.
-
Purification: Purify the extract using Reversed-Phase HPLC (RP-HPLC) with a gradient of 30-100% acetonitrile. Collect fractions exhibiting the characteristic UV absorption spectrum of the tirandamycin tetramic acid moiety (λmax ≈ 353 nm).
Protocol 2: In Vitro Bacterial RNA Polymerase Inhibition Assay
This is a general protocol for assessing the inhibition of bacterial RNA polymerase activity.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli or S. aureus)
-
DNA template (containing a promoter recognized by the RNAP)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP) or fluorescently labeled.
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
This compound extract or purified compound
-
Control inhibitor (e.g., Rifampicin)
-
Scintillation counter or fluorescence plate reader
-
Filter paper (e.g., DE81)
-
Wash buffers (e.g., sodium phosphate)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing transcription buffer, DNA template, and RNAP.
-
Inhibitor Addition: Add the this compound extract or purified compound at various concentrations. Include a positive control (Rifampicin) and a negative control (solvent vehicle, e.g., DMSO).
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10-15 minutes to allow the inhibitor to bind to the RNAP.
-
Initiation of Transcription: Start the transcription reaction by adding the mixture of ribonucleotide triphosphates (including the labeled nucleotide).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA). Spot the reaction mixture onto DE81 filter paper.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated nucleotides.
-
Detection: Measure the amount of incorporated labeled nucleotide using a scintillation counter (for radiolabeling) or a fluorescence plate reader (for fluorescent labeling).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound extract/compound compared to the negative control. Determine the IC₅₀ value.
Visualizations
References
- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tirandamycin - Wikipedia [en.wikipedia.org]
- 6. Identification of the Tirandamycin Biosynthetic Gene Cluster From Streptomyces sp. 307-9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tirandamycin A Resistance in Gram-positive Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tirandamycin A resistance mechanisms in Gram-positive bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antibiotic that functions by inhibiting bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] It is structurally and functionally related to streptolydigin, another well-characterized RNAP inhibitor.[2] this compound binds to the RNAP complex and interferes with the processes of transcription initiation and elongation.
Q2: What are the most probable mechanisms of resistance to this compound in Gram-positive bacteria?
While direct studies on this compound resistance are limited, the primary mechanism is highly likely to be target modification . This is based on extensive research on similar RNAP inhibitors like rifampicin and streptolydigin. The most probable resistance mechanisms include:
-
Mutations in the RNA polymerase β-subunit (rpoB gene): This is the most common mechanism of resistance to rifampicin and is also implicated in streptolydigin resistance. Specific point mutations in the rpoB gene can alter the binding site of this compound on the RNAP, reducing its inhibitory effect.
-
Mutations in the RNA polymerase β'-subunit (rpoC gene): Mutations in the rpoC gene have also been shown to confer resistance to streptolydigin, suggesting a possible, though likely less frequent, mechanism for this compound resistance.
Other potential, but less characterized, mechanisms could include:
-
Enzymatic inactivation: Bacteria may acquire enzymes that can chemically modify and inactivate this compound. However, specific enzymes targeting this compound have not yet been identified.
-
Efflux pumps: Overexpression of multidrug resistance (MDR) efflux pumps could potentially extrude this compound from the bacterial cell, reducing its intracellular concentration. The involvement of specific efflux pumps in this compound resistance has not been demonstrated.
Q3: Are there any known cross-resistance patterns between this compound and other antibiotics?
Given that this compound, streptolydigin, and rifampicin all target the bacterial RNA polymerase, it is plausible that some mutations in the rpoB gene could confer cross-resistance. However, the binding sites of these antibiotics on the RNAP are not identical, so the extent of cross-resistance would depend on the specific mutation. Researchers should be aware of the potential for cross-resistance when working with strains resistant to other RNAP inhibitors.
Troubleshooting Guides
Problem 1: Difficulty in generating spontaneous this compound-resistant mutants in the lab.
Possible Cause 1: Inappropriate selection concentration.
-
Troubleshooting: The concentration of this compound used for selection is critical. If the concentration is too high, it may be lethal to all cells, preventing the recovery of any mutants. If it is too low, it may not provide sufficient selective pressure.
-
Recommendation: Perform a Minimum Inhibitory Concentration (MIC) assay to determine the baseline susceptibility of your wild-type strain. For selecting resistant mutants, use concentrations of this compound that are 2x, 4x, and 8x the MIC. Plate a high density of cells (e.g., 10⁸-10⁹ CFU) on agar plates containing these concentrations of the antibiotic.
-
Possible Cause 2: Low mutation frequency.
-
Troubleshooting: The spontaneous mutation rate for this compound resistance might be low in the specific bacterial strain you are using.
-
Recommendation: Increase the population size of bacteria plated on the selective media. Consider using a mutagen (e.g., ethyl methanesulfonate - EMS or UV irradiation) to increase the overall mutation frequency. Caution: Chemical mutagens are hazardous and should be handled with appropriate safety precautions.
-
Problem 2: A this compound-resistant mutant has been isolated, but the resistance mechanism is unknown.
Step 1: Sequence the RNA polymerase genes.
-
Rationale: As target site modification is the most likely mechanism, the first step is to sequence the rpoB and rpoC genes of the resistant mutant and compare them to the wild-type sequence.
-
Experimental Protocol:
-
Extract genomic DNA from both the wild-type and the resistant mutant strain.
-
Design primers to amplify the entire coding sequence of the rpoB and rpoC genes.
-
Perform PCR amplification of these genes from both genomic DNA samples.
-
Sequence the PCR products and align the sequences from the mutant and wild-type strains to identify any mutations.
-
Step 2: Investigate the role of efflux pumps.
-
Rationale: If no mutations are found in the RNAP genes, or if the observed mutations are not known to confer resistance, efflux pump activity should be investigated.
-
Experimental Protocol:
-
Perform an MIC assay for this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as reserpine or verapamil.
-
A significant decrease in the MIC of this compound in the presence of the EPI would suggest the involvement of an efflux pump.
-
Further investigation could involve transcriptomic analysis (e.g., qRT-PCR) to compare the expression levels of known efflux pump genes between the wild-type and resistant strains.
-
Problem 3: Inconsistent results in in vitro transcription assays with this compound.
Possible Cause 1: Impure RNA polymerase preparation.
-
Troubleshooting: Contaminating nucleases or other proteins in the RNAP preparation can interfere with the assay.
-
Recommendation: Ensure a high purity of the RNAP enzyme. Use established protocols for RNAP purification from Gram-positive bacteria like Bacillus subtilis.
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting: The concentration of this compound, NTPs, or the DNA template may not be optimal for observing inhibition.
-
Recommendation: Titrate the concentration of this compound over a wide range to determine the IC50 (the concentration that inhibits 50% of the enzymatic activity). Ensure that the concentrations of NTPs and the DNA template are not limiting.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Tirandamycins against Vancomycin-Resistant Enterococcus faecalis (VRE)
| Compound | MIC (µM)[2] |
| This compound | 2.25 |
| Tirandamycin B | 100 |
| Tirandamycin C | 110 |
| Tirandamycin D | > 9 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of bacterial inoculum: Culture the Gram-positive bacterial strain overnight in appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Protocol 2: In Vitro Transcription Assay to Test this compound Inhibition
-
Purification of RNA Polymerase: Purify RNA polymerase holoenzyme from the Gram-positive bacterium of interest (e.g., Bacillus subtilis) using established methods.
-
Transcription Reaction Setup: In a reaction tube, combine the following components on ice:
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
DNA template containing a known promoter
-
Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, one of which is radiolabeled, e.g., [α-³²P]UTP)
-
Purified RNA polymerase holoenzyme
-
-
Inhibition Assay: Prepare a series of reactions with varying concentrations of this compound. Include a control reaction with no antibiotic.
-
Initiation of Transcription: Transfer the reaction tubes to the optimal temperature (e.g., 37°C) to start transcription.
-
Termination of Reaction: After a defined time (e.g., 10-30 minutes), stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis of Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the radiolabeled transcripts using autoradiography or phosphorimaging. The intensity of the transcript bands will be inversely proportional to the inhibitory activity of this compound.
Mandatory Visualizations
Caption: Hypothesized resistance mechanisms to this compound in Gram-positive bacteria.
Caption: Workflow for investigating this compound resistance mechanisms.
References
Technical Support Center: Investigating Efflux Pump-Mediated Resistance to Tirandamycin A
This technical support guide provides troubleshooting advice and frequently asked questions for researchers investigating potential efflux pump-mediated resistance to the antibiotic Tirandamycin A. While direct evidence for efflux-mediated resistance to this compound is not extensively documented, this guide is based on established principles of antibiotic resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is efflux pump-mediated resistance?
Efflux pumps are transport proteins located in the cell membrane of bacteria that actively extrude a wide range of substrates, including antibiotics, from the cell.[1][2][3] This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance.[3][4] Multidrug resistance (MDR) efflux pumps can recognize and transport various structurally different compounds.[2]
Q2: What is the known mechanism of action for this compound?
This compound is an antibiotic that functions by inhibiting bacterial RNA polymerase, a crucial enzyme involved in transcription.[5][6][7] This inhibition disrupts the synthesis of RNA, ultimately leading to bacterial cell death.
Q3: Are there specific types of efflux pumps that might be involved in resistance to this compound?
While not specifically documented for this compound, bacteria, particularly Gram-negative bacteria, possess several families of efflux pumps. The Resistance-Nodulation-Division (RND) superfamily is a major contributor to multidrug resistance and is known to extrude a broad range of substrates.[1][8][9] It is plausible that RND-type pumps, such as AcrAB-TolC in Escherichia coli or MexAB-OprM in Pseudomonas aeruginosa, could be involved in the efflux of this compound.[2][8]
Q4: What are the initial signs that might suggest efflux pump involvement in this compound resistance?
A common indicator is an increase in the minimum inhibitory concentration (MIC) of this compound for a particular bacterial strain. If this resistance is reversible in the presence of a known broad-spectrum efflux pump inhibitor (EPI), it strongly suggests the involvement of an efflux mechanism.[4][10]
Troubleshooting Guides
Problem 1: I am observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against my bacterial strain.
-
Question: How can I determine if an efflux pump is responsible for this increased resistance?
-
Answer: You can perform an MIC assay with and without a known broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[11][12] A significant reduction in the MIC of this compound in the presence of the EPI suggests the involvement of an efflux pump.
-
-
Question: What if the MIC does not change in the presence of a common EPI?
-
Answer: This could indicate that the resistance is not mediated by the efflux pumps targeted by the specific inhibitor used. Other resistance mechanisms could be at play, such as modification of the drug target (RNA polymerase) or enzymatic degradation of this compound.[13] Alternatively, the bacterium may possess a novel or less common type of efflux pump that is not inhibited by the EPI you used.
-
Problem 2: My MIC assays with an efflux pump inhibitor (EPI) show a significant decrease in this compound resistance. What are my next steps?
-
Question: How can I confirm that the EPI is not simply increasing membrane permeability?
-
Answer: It is important to run control experiments to ensure the EPI itself is not affecting cell viability or membrane integrity at the concentrations used.[14] You can perform a growth curve analysis of your bacterial strain in the presence of the EPI alone. Additionally, assays to measure membrane potential or permeability, such as those using DiSC3(5) or propidium iodide, can be employed.
-
-
Question: How can I identify the specific gene(s) encoding the efflux pump?
-
Answer: You can use molecular biology techniques to identify the responsible efflux pump genes.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in your resistant strain versus a susceptible control strain when exposed to sub-inhibitory concentrations of this compound.
-
Gene Knockout Studies: Create knockout mutants of candidate efflux pump genes in the resistant strain. If the knockout strain shows renewed susceptibility to this compound, it confirms the role of that specific pump.
-
-
Quantitative Data Summary
The following table provides an example of how to structure quantitative data from an MIC assay designed to test for efflux pump-mediated resistance to this compound.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MIC with EPI (e.g., PAβN) (µg/mL) | Fold Change in MIC |
| Susceptible Control | 4 | 4 | 1 |
| Resistant Isolate 1 | 64 | 8 | 8 |
| Resistant Isolate 2 | 128 | 16 | 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
MIC Assay with an Efflux Pump Inhibitor (EPI)
This assay is used to determine if resistance is reversible in the presence of an EPI.
Materials:
-
Same as for the standard MIC protocol
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
Procedure:
-
Follow the steps for the standard MIC determination.
-
In parallel, prepare another 96-well plate. To each well, add the EPI at a fixed sub-inhibitory concentration.
-
Perform the serial dilution of this compound in the wells now containing the EPI.
-
Add the bacterial inoculum as in the standard protocol.
-
Incubate and read the MIC as described above.
-
A significant decrease (typically four-fold or greater) in the MIC in the presence of the EPI suggests efflux pump activity.
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanism of efflux pump-mediated resistance to this compound.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 5. "Determining the Antibacterial Activity and Mode of Action of Tirandamy" by Hailey Bouchard [scholarship.claremont.edu]
- 6. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 13. journals.mcmaster.ca [journals.mcmaster.ca]
- 14. Frontiers | RND-type Drug Efflux Pumps from Gram-negative bacteria: Molecular Mechanism and Inhibition [frontiersin.org]
Technical Support Center: Identifying RNA Polymerase Mutations Conferring Tirandamycin A Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying RNA polymerase (RNAP) mutations that confer resistance to Tirandamycin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No resistant colonies obtained after plating on this compound-containing medium. | 1. This compound concentration is too high, preventing the growth of any mutants. 2. The mutation frequency is very low. 3. Insufficient number of cells were plated. 4. Inactivation of this compound in the medium. | 1. Perform a Minimum Inhibitory Concentration (MIC) assay to determine the appropriate selective concentration (typically 2-4x MIC). 2. Increase the number of cells plated (e.g., >10^9 CFU). Consider using a larger volume of culture or concentrating the cells. 3. Ensure a high-density bacterial lawn is plated. 4. Prepare fresh this compound-containing plates for each experiment. |
| High background of susceptible colonies on selective plates. | 1. This compound concentration is too low. 2. Plates were incubated for too long, allowing for the emergence of satellite colonies. 3. Uneven distribution of this compound in the agar. | 1. Increase the concentration of this compound in the selective medium. 2. Incubate for the minimum time required to observe distinct resistant colonies. 3. Ensure thorough mixing of this compound in the molten agar before pouring plates. |
| Difficulty amplifying rpoB or rpoC genes via PCR from resistant isolates. | 1. Poor quality of genomic DNA template. 2. PCR inhibitors present in the DNA preparation. 3. Suboptimal PCR conditions (annealing temperature, primer concentration, etc.). | 1. Re-extract genomic DNA using a high-purity extraction kit. Assess DNA quality and quantity using spectrophotometry and gel electrophoresis. 2. Include a DNA purification step to remove potential inhibitors. 3. Optimize PCR conditions, including performing a temperature gradient PCR to find the optimal annealing temperature. |
| Sequencing results of rpoB/rpoC from resistant isolates show no mutations. | 1. Resistance is due to a mutation in a different gene (e.g., a gene involved in drug efflux or metabolism). 2. The mutation is a large insertion or deletion that is not easily detected by standard Sanger sequencing. 3. The resistant phenotype is not stable. | 1. Consider whole-genome sequencing to identify mutations in other potential resistance-conferring genes. 2. Design primers to amplify smaller, overlapping fragments of the target genes. 3. Re-streak the resistant isolate on selective medium to confirm the stability of the phenotype before proceeding with genetic analysis. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an antibiotic that inhibits bacterial transcription by targeting the RNA polymerase (RNAP) enzyme.[1][2][3][4] It interferes with both the initiation and elongation steps of RNA synthesis.[1] Its mode of action is qualitatively identical to that of streptolydigin, another antibiotic that binds to RNAP.[1]
2. Which genes are most likely to harbor mutations conferring resistance to this compound?
Based on the similarity of its mechanism of action to streptolydigin, mutations conferring resistance to this compound are most likely to be found in the genes encoding the β (rpoB) and β' (rpoC) subunits of RNA polymerase. These subunits form the catalytic core of the enzyme and are the binding site for many RNAP inhibitors.
3. How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?
The MIC can be determined using broth microdilution or agar dilution methods. A standardized inoculum of the test bacterium is added to a series of wells or plates containing serial twofold dilutions of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after a defined incubation period.
4. What is the expected frequency of spontaneous resistance to this compound?
The frequency of spontaneous resistance can vary depending on the bacterial species and the selective concentration of this compound used. It is typically in the range of 10⁻⁷ to 10⁻⁹. This can be determined experimentally by plating a known number of bacterial cells on agar containing a selective concentration of this compound and enumerating the resulting resistant colonies.
5. Are mutations conferring resistance to this compound likely to cause cross-resistance to other antibiotics?
Cross-resistance is possible, particularly with antibiotics that have a similar mechanism of action and binding site on RNA polymerase, such as streptolydigin. Some studies have shown that certain rifampicin-resistant rpoB mutants exhibit weak cross-resistance to streptolydigin.[5] It is advisable to test this compound-resistant mutants for cross-resistance to other RNAP inhibitors.
Quantitative Data Summary
While specific quantitative data for this compound resistance is limited in publicly available literature, the following table provides a template for summarizing experimental findings. Data from studies on streptolydigin resistance are included as a reference, given the similar mechanism of action.
| Antibiotic | Bacterial Strain | Genotype | MIC (µg/mL) | Fold Change in MIC | Reference |
| This compound | [Bacterial Species] | Wild-Type | [WT MIC] | - | [Your Data] |
| rpoB mutant 1 | [Mutant 1 MIC] | [Fold Change] | [Your Data] | ||
| rpoC mutant 1 | [Mutant 2 MIC] | [Fold Change] | [Your Data] | ||
| Streptolydigin | Escherichia coli | Wild-Type | 2-3 | - | [3] |
| rpoB G543D | >128 | >42-64 | [3] | ||
| rpoC G788C | >128 | >42-64 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
Methodology: Broth Microdilution
-
Prepare this compound stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare bacterial inoculum: Culture the bacterial strain of interest in appropriate broth medium to mid-log phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or other appropriate medium). The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Isolation of Spontaneous this compound-Resistant Mutants
Methodology: Single-Step Resistance Selection
-
Prepare bacterial culture: Grow a large volume (e.g., 100 mL) of the bacterial strain to stationary phase to ensure a high cell density.
-
Cell enumeration: Determine the viable cell count (CFU/mL) of the culture by plating serial dilutions on non-selective agar plates.
-
Selection: Plate a high density of cells (e.g., 10⁹ - 10¹⁰ CFU) onto agar plates containing this compound at a concentration of 2-4 times the MIC of the wild-type strain.
-
Incubation: Incubate the plates at the optimal temperature for 24-72 hours, or until resistant colonies appear.
-
Isolation and purification: Pick individual colonies and streak them onto fresh selective agar plates to obtain pure isolates.
-
Confirmation of resistance: Confirm the resistant phenotype of the purified isolates by re-determining their MIC for this compound.
Identification of Mutations in rpoB and rpoC
Methodology: PCR Amplification and DNA Sequencing
-
Genomic DNA extraction: Extract high-quality genomic DNA from both the wild-type and the this compound-resistant mutant strains using a commercial DNA extraction kit.
-
Primer design: Design primers to amplify the entire coding sequences of the rpoB and rpoC genes. It is recommended to design multiple overlapping primer pairs to ensure full coverage.
-
PCR amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Optimize PCR conditions (annealing temperature, extension time) as needed.
-
PCR product purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
DNA sequencing: Send the purified PCR products for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.
-
Sequence analysis: Align the sequencing results from the resistant mutants with the wild-type sequence to identify any nucleotide changes. Translate the nucleotide sequences into amino acid sequences to determine the resulting protein mutations.
Visualizations
Caption: Experimental workflow for identifying this compound resistance mutations.
Caption: Mechanism of this compound action and resistance.
References
- 1. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Potency of Tirandamycin A and Streptolydigin as Bacterial RNA Polymerase Inhibitors
A Detailed Analysis for Researchers and Drug Development Professionals
Tirandamycin A and Streptolydigin, both members of the tetramic acid family of antibiotics, are known inhibitors of bacterial RNA polymerase (RNAP), a critical enzyme for bacterial survival. While sharing a common molecular target, their potencies differ significantly. This guide provides a comparative analysis of their efficacy, supported by available experimental data, and details the methodologies used in these assessments.
Executive Summary
Streptolydigin exhibits substantially higher potency as an inhibitor of bacterial RNA polymerase compared to this compound. In cell-free transcription assays, this compound has been shown to be approximately 40 times less potent than Streptolydigin.[1] This disparity in activity is attributed to structural differences, specifically the substituents on the tetramic acid core, which are present in Streptolydigin but absent in this compound.
Data Presentation: Potency Comparison
| Compound | Target | Relative Potency | Key Structural Difference |
| Streptolydigin | Bacterial RNA Polymerase | ~40x more potent than this compound[1] | Possesses a substituted acetamide function at position 5 and a sugar moiety at position 1 of the tetramic acid ring. |
| This compound | Bacterial RNA Polymerase | Baseline | Lacks substituents at the 1 and 5 positions of the tetramic acid ring.[1] |
Mechanism of Action: Inhibition of Bacterial Transcription
Both this compound and Streptolydigin exert their antibacterial effects by targeting the bacterial RNA polymerase. Their mechanism of action involves the inhibition of both the initiation and elongation phases of transcription.[1] By binding to the RNAP, these antibiotics prevent the synthesis of RNA, ultimately leading to bacterial cell death. It is important to note that these compounds are selective for bacterial RNAP and do not significantly inhibit mammalian RNA polymerases.
Caption: Inhibition of bacterial transcription by this compound and Streptolydigin.
Experimental Protocols
The following is a generalized protocol for an in vitro transcription inhibition assay, based on methodologies commonly employed to assess the potency of RNA polymerase inhibitors.
Objective: To determine the concentration at which an inhibitor (this compound or Streptolydigin) reduces the activity of bacterial RNA polymerase by 50% (IC50).
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
DNA template containing a suitable promoter (e.g., a plasmid with a T7 promoter or poly[d(A-T)])
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radioactively labeled ribonucleoside triphosphate (e.g., [α-³²P]UTP or [³H]UTP)
-
This compound and Streptolydigin stock solutions of known concentrations
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Stop solution (e.g., EDTA)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the transcription buffer, DNA template, and non-radioactive NTPs.
-
Inhibitor Addition: Add varying concentrations of this compound or Streptolydigin to the respective reaction tubes. Include a control reaction with no inhibitor.
-
Enzyme Addition: Initiate the transcription reaction by adding the purified bacterial RNA polymerase to each tube.
-
Initiation and Labeled NTP Addition: Incubate the reactions for a short period at 37°C to allow for the formation of the open promoter complex. Add the radioactively labeled NTP to the mixture.
-
Elongation: Continue the incubation at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.
-
Termination: Stop the reactions by adding the stop solution.
-
Precipitation and Washing: Precipitate the newly synthesized, radioactively labeled RNA by adding a carrier (e.g., tRNA) and a precipitating agent (e.g., trichloroacetic acid). Pellet the RNA by centrifugation and wash to remove unincorporated labeled NTPs.
-
Quantification: Resuspend the RNA pellets and transfer them to scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the measured radioactivity (as a percentage of the control) against the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.
Caption: Workflow for an in vitro transcription inhibition assay.
Conclusion
The available evidence clearly indicates that Streptolydigin is a more potent inhibitor of bacterial RNA polymerase than this compound. This difference in potency is directly linked to their chemical structures, highlighting the importance of the substituents on the tetramic acid moiety for effective binding and inhibition of the enzyme. For researchers in the field of antibiotic discovery and development, this comparative analysis underscores the structure-activity relationships that can be exploited to design novel and more effective RNAP inhibitors. Further studies providing detailed IC50 and MIC values across a range of bacterial species would be invaluable for a more comprehensive understanding of their respective antibacterial spectra.
References
A Comparative Guide to Tirandamycin A and Streptolydigin: Structure, Activity, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two related bacterial RNA polymerase inhibitors: Tirandamycin A and Streptolydigin. Both belong to the acyltetramic acid class of antibiotics and share a common bicyclic ketal system, yet they exhibit significant differences in their chemical structures, biological potencies, and biosynthetic pathways. This document aims to provide an objective comparison supported by available data to inform research and drug development efforts.
Structural Differences
This compound and Streptolydigin, while structurally related, possess key distinctions that significantly impact their biological activity. Both molecules feature a tetramic acid moiety linked to a bicyclic ketal system via a dienoyl side chain. However, the primary differences lie in the substitutions on the tetramic acid ring and the oxidation state of the bicyclic ketal moiety.[1]
Streptolydigin features a substituted acetamide group at the C5 position and a rhodinose sugar moiety at the N1 position of the tetramic acid ring. In contrast, this compound lacks these substituents.[1] Furthermore, the terminal dioxabicyclo[3.1]nonane system in this compound has a different degree of oxidation compared to Streptolydigin, although they share the same stereochemistry.[1]
| Feature | This compound | Streptolydigin |
| Molecular Formula | C₂₂H₂₇NO₇ | C₃₂H₄₄N₂O₉ |
| Tetramic Acid N1-substituent | Hydrogen | Rhodinose sugar |
| Tetramic Acid C5-substituent | Hydrogen | Substituted acetamide |
| Bicyclic Ketal System | Contains a C-10 ketone and a C-11/C-12 epoxide | Different oxidation pattern |
Comparative Biological Activity
Both this compound and Streptolydigin inhibit bacterial RNA polymerase (RNAP), thereby blocking transcription. Their mode of action is qualitatively identical, affecting both the initiation and elongation phases of transcription.[1] However, a substantial difference exists in their potencies.
Quantitative Performance Data
Streptolydigin is a significantly more potent inhibitor of bacterial RNA polymerase than this compound. It has been reported to be approximately 40 times more potent.[1] This difference in biopotency is likely attributable to the lack of substituents at the 1 and 5 positions of the tetramic acid portion in this compound.[1]
| Compound | Organism | MIC (µM) |
| This compound | Enterococcus faecalis (VRE) | 2.25 |
| Tirandamycin C | Enterococcus faecalis (VRE) | 110 |
| Tirandamycin B | Enterococcus faecalis (VRE) | 100 |
| Tirandamycin D | Enterococcus faecalis (VRE) | > 9 |
Note: The provided MIC values for Tirandamycin analogues highlight the importance of the bicyclic ketal system's oxygenation pattern for antibacterial activity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a general protocol for determining the MIC of an antimicrobial agent, based on standard broth microdilution methods.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[2][3][4]
RNA Polymerase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against bacterial RNA polymerase.
Objective: To measure the concentration of an inhibitor required to reduce the activity of RNA polymerase by 50% (IC₅₀).
Materials:
-
Purified bacterial RNA polymerase
-
DNA template containing a suitable promoter
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Test inhibitor (e.g., Streptolydigin, this compound)
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Scintillation counter
Procedure:
-
Reaction Setup: The reaction mixture is prepared by combining the reaction buffer, DNA template, and varying concentrations of the test inhibitor.
-
Enzyme Addition: Purified RNA polymerase is added to the reaction mixture and pre-incubated with the inhibitor.
-
Initiation of Transcription: The transcription reaction is initiated by the addition of the rNTP mix (containing the radiolabeled rNTP).
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).
-
Quantification: The precipitated RNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Biosynthetic Pathways
This compound and Streptolydigin are synthesized by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene clusters.[5][6][7] The core scaffold of both molecules is assembled on a large multienzyme complex. The structural divergence arises from differences in the starter and extender units incorporated by the PKS modules and, more significantly, from the distinct post-PKS/NRPS tailoring steps, including glycosylation and amidation in the case of Streptolydigin.
The following diagram illustrates a simplified, comparative overview of their biosynthetic logic.
References
- 1. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 5. Identification of the Tirandamycin Biosynthetic Gene Cluster From Streptomyces sp. 307-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the RNA Polymerase Inhibitor Streptolydigin in Streptomyces lydicus: Tailoring Modification of 3-Methyl-Aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an unexpected shunt pathway product provides new insights into tirandamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Tirandamycin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of various Tirandamycin analogues. Tirandamycins are a class of natural products known for their potent antibacterial properties, primarily through the inhibition of bacterial RNA polymerase.[1] Understanding the structure-activity relationships within this family of compounds is crucial for the development of novel antibiotics. This document summarizes the available quantitative data on their antibacterial spectrum, details the experimental methodologies for activity assessment, and provides a visual representation of the experimental workflow.
Quantitative Antibacterial Activity of Tirandamycin Analogues
The antibacterial efficacy of Tirandamycin and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for various Tirandamycin analogues against specific bacterial strains.
| Tirandamycin Analogue | Bacterial Strain | MIC (μM) |
| Tirandamycin A | Vancomycin-Resistant Enterococcus faecalis (VRE) | 2.25[2][3] |
| Tirandamycin B | Vancomycin-Resistant Enterococcus faecalis (VRE) | 100[2][3] |
| Tirandamycin C | Vancomycin-Resistant Enterococcus faecalis (VRE) | 110[2][3] |
| Tirandamycin D | Vancomycin-Resistant Enterococcus faecalis (VRE) | > 9[2][3] |
| Isotirandamycin B | Streptococcus agalactiae | 11.5 |
| Tirandamycin Derivative 7 | Streptococcus agalactiae | 5.9 |
| Tirandamycin Derivative 8 | Streptococcus agalactiae | 5.7 |
Note: The MIC value for Tirandamycin D is expressed as a lower limit due to the presence of minor impurities in the tested sample.[2][3] The data suggests that structural modifications, particularly in the bicyclic ketal system, significantly influence the antibacterial potency of these compounds.[1][2][3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method is a commonly used and highly accurate technique for this purpose.[4]
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of Tirandamycin analogues against a panel of bacteria.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Vancomycin-Resistant Enterococcus faecalis).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Tirandamycin Analogues: Stock solutions of known concentrations prepared in a suitable solvent (e.g., DMSO).
-
96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
-
Equipment: Pipettes, multichannel pipettes, incubator, spectrophotometer (for inoculum standardization).
2. Inoculum Preparation:
-
Aseptically pick several colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform a serial two-fold dilution of each Tirandamycin analogue in the growth medium directly in the 96-well plate.
-
The typical final volume in each well is 100 µL.
-
The concentration range should be chosen to encompass the expected MIC value.
-
Include a positive control well (bacterial inoculum without antibiotic) and a negative control well (broth only, no inoculum or antibiotic) on each plate.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Cover the plates and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
5. Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the Tirandamycin analogue that completely inhibits visible growth.
Mechanism of Action and Experimental Workflow
Tirandamycin and its analogues exert their antibacterial effect by inhibiting bacterial RNA polymerase, a crucial enzyme for transcription.[4][5] This direct inhibition of a fundamental cellular process disrupts protein synthesis and ultimately leads to bacterial cell death. The following diagram illustrates the experimental workflow for comparing the antibacterial spectrum of Tirandamycin analogues.
Caption: Experimental workflow for determining the antibacterial spectrum of Tirandamycin analogues.
References
- 1. goldbio.com [goldbio.com]
- 2. "Determining the Antibacterial Activity and Mode of Action of Tirandamy" by Hailey Bouchard [scholarship.claremont.edu]
- 3. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
Lack of Cross-Resistance Between Tirandamycin A and Rifampicin: A Comparative Analysis
Tirandamycin A, a natural product isolated from Streptomyces species, is a potent inhibitor of bacterial RNA polymerase, the essential enzyme responsible for transcription. It shares a common mechanism of action with Streptolydigin, another tetramic acid antibiotic, by binding to the RNAP and inhibiting both the initiation and elongation steps of RNA synthesis.[1][2] This shared mechanism makes Streptolydigin an excellent surrogate for understanding the potential cross-resistance profile of this compound, for which direct experimental data is limited.
A key study investigating the cross-resistance of various RNAP inhibitors in Escherichia coli strains with defined rifampicin-resistance mutations in the rpoB gene provides compelling evidence. The data reveals that most rifampicin-resistant RNAP mutants remain sensitive to Streptolydigin, indicating that the binding sites for these two antibiotics are distinct.[3][4] This lack of overlapping binding sites is the primary reason for the absence of significant cross-resistance.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Rifampicin and Streptolydigin against wild-type and a panel of twelve Rifampicin-resistant E. coli RNA polymerase mutants. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit the activity of the RNAP enzyme by 50%.
| RNAP Mutant | Rifampicin IC50 (µg/ml) | Streptolydigin IC50 (µg/ml) |
| Wild-type | < 0.5 | 2.5 |
| Q513L | > 100 | 2.5 |
| S531F | > 100 | 2.5 |
| H526Y | > 100 | 2.5 |
| S522F | > 100 | 2.5 |
| Δ507-511 | > 100 | 2.5 |
| Q513P | > 100 | 2.5 |
| P564L | 15 | 2.5 |
| R687H | 10 | 2.5 |
| D516N | 2.5 | 2.5 |
| T563P | 2.5 | 2.5 |
| Δ532 | < 0.5 | 9.0 |
| R529H | < 0.5 | 2.5 |
Data sourced from Jin et al., 1998.[3]
Experimental Protocols
The determination of the IC50 values was conducted using a well-established in vitro transcription assay. The methodology is detailed below for researchers seeking to replicate or adapt these experiments.
In Vitro Transcription Assay for RNAP Inhibition
1. Preparation of RNA Polymerase:
-
Wild-type and mutant E. coli RNA polymerase enzymes are purified from respective bacterial strains. The mutations are typically within the rpoB gene, which encodes the β-subunit of RNAP.
2. Transcription Reaction Mixture:
-
The assay is performed in a reaction mixture containing:
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 1 mM DTT, 50 mM KCl)
-
DNA template (e.g., poly(dA-dT))
-
Ribonucleoside triphosphates (ATP, GTP, CTP, and [³H]UTP for radiolabeling)
-
Purified RNA polymerase enzyme
-
3. Inhibition Assay:
-
A fixed concentration of the RNA polymerase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound, Streptolydigin, or Rifampicin) for a defined period at 37°C.
-
The transcription reaction is initiated by the addition of the DNA template and ribonucleoside triphosphates.
-
The reaction is allowed to proceed for a specific time at 37°C.
4. Quantification of RNA Synthesis:
-
The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid).
-
The amount of radiolabeled UTP incorporated into the RNA is quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of inhibition of RNA synthesis is calculated for each inhibitor concentration relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Inhibitor Binding Sites
To further clarify the experimental process and the relationship between the different RNAP inhibitors, the following diagrams are provided.
References
- 1. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Log in | NCI at Frederick [ncifrederick.cancer.gov]
Tirandamycin A vs. Rifampicin: A Comparative Analysis of RNA Polymerase Inhibition
A definitive guide for researchers and drug development professionals on the distinct modes of action of two potent bacterial RNA polymerase inhibitors.
This guide provides a detailed comparison of the mechanisms by which Tirandamycin A and Rifampicin inhibit bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription. Understanding the nuances of their interactions with RNAP is crucial for the development of novel antibacterial agents and for combating the rise of antibiotic resistance.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Rifampicin |
| Target Subunit | Interacts with the RNAP-DNA complex | Binds to the β subunit (encoded by rpoB) |
| Binding Site | Not precisely defined, but distinct from Rifampicin's binding pocket | Well-characterized pocket within the DNA/RNA channel, ~12 Å from the active site[1][2][3] |
| Mechanism of Inhibition | Primarily inhibits RNA chain elongation[4][5][6] | Blocks the transition from transcription initiation to elongation[1][7] |
| Effect on Transcription | Halts the extension of the nascent RNA chain[4] | Prevents the synthesis of RNA transcripts beyond a length of 2-3 nucleotides[1][2][8] |
| Stage of Inhibition | Elongation phase | Initiation-to-elongation transition |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and Rifampicin against bacterial RNA polymerase.
| Compound | Organism/Enzyme | Assay Type | Inhibitory Concentration |
| Rifampicin | Escherichia coli RNAP | In vitro transcription | EC50: ~20 nM[9] |
| This compound | Bacterial cell-free systems | In vitro transcription | Less potent than streptolydigin (approx. 40-fold)[10][11] |
Note: Quantitative data for this compound is less extensively reported in the public domain compared to the well-characterized Rifampicin.
Detailed Mode of Action
Rifampicin: A Steric Blocker of the RNA Exit Channel
Rifampicin's mechanism of action is well-established through extensive biochemical and structural studies. It functions as a non-competitive inhibitor of RNAP.
-
Binding: Rifampicin binds to a specific pocket on the β subunit of the bacterial RNAP, deep within the DNA/RNA channel.[1][2][3] This binding site is spatially distinct from the enzyme's active site where nucleotide addition occurs.
-
Inhibition: The bound Rifampicin molecule physically obstructs the path of the elongating RNA transcript.[1][2] This steric hindrance prevents the nascent RNA chain from extending beyond a length of 2 to 3 nucleotides.[1][2][8]
-
Outcome: The blockage of the RNA exit channel effectively halts transcription at a very early stage, preventing the synthesis of functional messenger RNA and ultimately leading to bacterial cell death.[12]
References
- 1. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Validating Tirandamycin A's Target Across Bacterial Species: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tirandamycin A's performance against various bacterial species, detailing its target validation and comparing it with a key alternative. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided.
This compound, a natural product belonging to the tetramic acid class of antibiotics, has demonstrated promising antibacterial activity, primarily against Gram-positive bacteria and certain anaerobes.[1][2] Its mechanism of action involves the inhibition of bacterial transcription, a fundamental process for bacterial viability, by targeting the DNA-dependent RNA polymerase (RNAP).[3][4][5] This guide delves into the experimental validation of RNAP as the target of this compound in different bacterial species and offers a comparative analysis with the structurally related antibiotic, Streptolydigin.
Performance Comparison: Minimum Inhibitory Concentrations (MICs)
The antibacterial efficacy of this compound has been evaluated against a range of bacterial species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for this assessment.
| Bacterial Species | Type | This compound MIC (µg/mL) | Reference |
| Streptococcus agalactiae | Gram-positive | 2.52 | [6] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Gram-positive | Active (Specific MIC for this compound not provided, but derivatives C and D show activity) | [1] |
Note: Data for a broader range of species for this compound is limited in the reviewed literature. The table will be updated as more information becomes available.
Comparative Analysis with Streptolydigin
Streptolydigin is a well-characterized antibiotic that also targets the bacterial RNA polymerase.[7] In a cell-free in vitro transcription assay using E. coli RNAP, this compound was found to be approximately 40 times less potent than Streptolydigin.[5][8] This suggests that while both compounds share the same molecular target, structural differences likely account for the variance in their inhibitory activity.
A related compound, Tirandalydigin, which shares structural features with both Tirandamycin and Streptolydigin, has shown a broader range of activity, with MICs between 0.5 to 32 µg/mL against various pathogenic anaerobes, streptococci, enterococci, and legionellae.[2]
Target Validation: Confirming RNA Polymerase Inhibition
The validation of RNA polymerase as the primary target of this compound across different bacterial species relies on a combination of biochemical and genetic evidence.
In Vitro Transcription Assays
A cornerstone of target validation is the in vitro transcription assay. This cell-free system directly assesses the ability of a compound to inhibit the synthesis of RNA by purified RNAP. The general principle involves combining purified RNAP, a DNA template containing a promoter, ribonucleotides (including a labeled one for detection), and the test compound. The inhibition of RNA synthesis is then quantified by measuring the incorporation of the labeled nucleotide into the RNA transcript.[3][9]
Resistance Mutations
A powerful genetic method for target validation is the identification of resistance mutations. Bacteria that develop resistance to an antibiotic often harbor mutations in the gene encoding the drug's target. For RNAP inhibitors like Rifampicin, resistance mutations are frequently found in the rpoB gene, which encodes the β subunit of RNA polymerase.[10][11][12] While specific studies on this compound resistance mutations across a wide range of bacteria are not extensively documented in the available literature, this approach remains a critical step in validating its target in different species. The process involves exposing a bacterial population to sub-lethal concentrations of this compound and selecting for resistant mutants. The genomes of these resistant strains are then sequenced to identify mutations, with a focus on the genes encoding the subunits of RNA polymerase (rpoA, rpoB, rpoC, and rpoZ).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial species can be determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Broth Microdilution Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight and dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.[13]
In Vitro Transcription Assay Protocol
This assay directly measures the inhibitory effect of this compound on RNAP activity.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer, purified bacterial RNA polymerase, and a DNA template with a known promoter.
-
Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Transcription: Start the transcription reaction by adding a mixture of ribonucleotides (ATP, GTP, CTP, and UTP), with one of the nucleotides being radioactively or fluorescently labeled.
-
Incubation: Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.
-
Termination and Analysis: Stop the reaction and separate the synthesized RNA transcripts by gel electrophoresis.
-
Quantification: Quantify the amount of labeled RNA produced in the presence of different concentrations of this compound to determine the inhibitory effect.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of bacterial transcription and its inhibition by this compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Experimental workflow for in vitro transcription inhibition assay.
References
- 1. Isolation and Characterization of Tirandamycins from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tirandalydigin, a novel tetramic acid of the tirandamycin-streptolydigin type. I. Taxonomy of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Determining the Antibacterial Activity and Mode of Action of Tirandamy" by Hailey Bouchard [scholarship.claremont.edu]
- 5. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Streptomyces tirandamycinicus sp. nov., a Novel Marine Sponge-Derived Actinobacterium With Antibacterial Potential Against Streptococcus agalactiae [frontiersin.org]
- 7. Tirandamycin - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Tirandamycin: Inhibition of Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 12. pure.psu.edu [pure.psu.edu]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
Comparative Transcriptomic Analysis of Tirandamycin A-Treated Bacteria: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirandamycin A is a potent antibiotic known to inhibit bacterial transcription by targeting the RNA polymerase (RNAP).[1][2][3] While its mechanism of action is established, a direct comparative transcriptomic analysis across different bacterial species has not been extensively published. This guide provides a framework for conducting such a study, outlining experimental protocols and expected data outputs. By understanding the differential gene expression responses to this compound, researchers can gain deeper insights into its species-specific effects and potential mechanisms of resistance.
Introduction to this compound
This compound, a natural product isolated from Streptomyces species, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Its primary mode of action is the inhibition of bacterial RNA polymerase, thereby halting transcription.[1][2][3] This disruption of a fundamental cellular process leads to bacteriostasis and, at higher concentrations, cell death. Understanding the global transcriptomic shifts in response to this compound treatment can reveal secondary effects, stress responses, and potential resistance mechanisms.
Hypothetical Comparative Transcriptomics Study Design
This section outlines a proposed study to compare the transcriptomic profiles of two model organisms, a Gram-positive bacterium (Bacillus subtilis) and a Gram-negative bacterium (Escherichia coli), when treated with sub-inhibitory concentrations of this compound.
Experimental Workflow
The overall workflow for the comparative transcriptomics analysis is depicted below.
Caption: Experimental workflow for comparative transcriptomics of this compound-treated bacteria.
Data Presentation: Expected Outcomes
Following the bioinformatics analysis, the quantitative data should be summarized in clear, comparative tables.
Table 1: Summary of Differentially Expressed Genes (DEGs)
This table will provide a high-level overview of the transcriptomic response in each bacterium.
| Organism | Comparison | Total DEGs | Upregulated Genes | Downregulated Genes |
| Bacillus subtilis | This compound vs. Control | e.g., 850 | e.g., 400 | e.g., 450 |
| Escherichia coli | This compound vs. Control | e.g., 700 | e.g., 320 | e.g., 380 |
Table 2: Top 10 Downregulated Genes in B. subtilis
Due to this compound's role as a transcription inhibitor, a significant number of genes are expected to be downregulated.
| Gene ID | Gene Name | Log2 Fold Change | p-value | Function |
| e.g., BSU00120 | rpoB | -3.5 | <0.001 | RNA polymerase beta subunit |
| e.g., BSU00130 | rpoC | -3.4 | <0.001 | RNA polymerase beta' subunit |
| e.g., BSU01420 | gyrA | -3.2 | <0.001 | DNA gyrase subunit A |
| e.g., BSU01430 | gyrB | -3.1 | <0.001 | DNA gyrase subunit B |
| e.g., BSU16800 | rpsL | -3.0 | <0.001 | 30S ribosomal protein S12 |
| e.g., BSU16810 | rpsG | -2.9 | <0.001 | 30S ribosomal protein S7 |
| e.g., BSU28410 | dnaK | -2.8 | <0.001 | Chaperone protein DnaK |
| e.g., BSU28400 | grpE | -2.7 | <0.001 | Heat shock protein GrpE |
| e.g., BSU04200 | sigA | -2.6 | <0.001 | Primary sigma factor SigA |
| e.g., BSU04210 | rpoD | -2.5 | <0.001 | RNA polymerase sigma-70 factor |
Table 3: Enriched KEGG Pathways in Upregulated Genes of E. coli
Upregulated genes may indicate a stress response or activation of alternative metabolic pathways.
| KEGG Pathway ID | Pathway Description | Gene Count | p-value |
| e.g., eco02020 | Two-component system | e.g., 25 | <0.001 |
| e.g., eco01200 | Carbon metabolism | e.g., 20 | <0.005 |
| e.g., eco00260 | Glycine, serine and threonine metabolism | e.g., 15 | <0.01 |
| e.g., eco02010 | ABC transporters | e.g., 18 | <0.01 |
| e.g., eco00520 | Amino sugar and nucleotide sugar metabolism | e.g., 12 | <0.05 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of transcriptomic studies.
Bacterial Strains and Growth Conditions
-
Strains: Bacillus subtilis 168 and Escherichia coli K-12 MG1655.
-
Media: Luria-Bertani (LB) broth.
-
Growth: Cultures will be grown at 37°C with shaking (200 rpm) to mid-logarithmic phase (OD600 of ~0.6).
This compound Treatment
-
Concentration: A sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound will be added to the cultures. The Minimum Inhibitory Concentration (MIC) should be determined beforehand for each strain using standard microdilution methods.
-
Incubation: Treated and control cultures will be incubated for a defined period (e.g., 1 hour) under the same growth conditions.
RNA Extraction and Quality Control
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a dedicated kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including an on-column DNase digestion step.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8.0).
RNA Sequencing (RNA-Seq)
-
rRNA Depletion: Deplete ribosomal RNA from total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit).
-
Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA using a stranded RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000).
Bioinformatics Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to the respective reference genomes (B. subtilis 168 and E. coli K-12 MG1655) using a splice-aware aligner such as HISAT2.
-
Read Counting: Quantify the number of reads mapping to each gene using featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes using DESeq2 or edgeR in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 will be considered significant.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes using tools like DAVID or g:Profiler.
Mechanism of Action and Signaling Pathway
This compound directly targets and inhibits the bacterial RNA polymerase, which is a multi-subunit enzyme responsible for transcription.
References
- 1. Tirandamycin, an inhibitor of bacterial ribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tirandamycin: inhibition of ribonucleic Acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirandamycin, an Inhibitor of Bacterial Ribonucleic Acid Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Determining the Antibacterial Activity and Mode of Action of Tirandamy" by Hailey Bouchard [scholarship.claremont.edu]
The Untapped Potential of Tirandamycin A: A Comparative Guide to Synergistic Antibiotic Effects
For Researchers, Scientists, and Drug Development Professionals
Tirandamycin A, a potent inhibitor of bacterial RNA polymerase, holds significant promise in an era of mounting antibiotic resistance. While this natural product, characterized by its unique bicyclic ketal system and tetramic acid moiety, has demonstrated notable antibacterial properties, its potential in combination therapies remains largely unexplored in publicly available literature. This guide aims to bridge this knowledge gap by providing a comparative analysis of synergistic antibiotic effects, using the well-documented RNA polymerase inhibitor, Rifampicin, as a proxy. Furthermore, we present detailed experimental protocols and conceptual frameworks for assessing the synergistic potential of this compound, thereby equipping researchers with the necessary tools to investigate novel combination therapies.
Comparative Analysis of RNA Polymerase Inhibitor Synergy: The Case of Rifampicin
Given the absence of specific synergistic data for this compound, we turn to Rifampicin, an antibiotic with the same molecular target, to illustrate the potential for enhanced efficacy through combination therapy. The following table summarizes key findings from various studies on Rifampicin synergy.
| Antibiotic Combination | Target Organism(s) | Observed Synergistic Effect | Quantitative Data (Example) | Reference |
| Rifampicin + Vancomycin | Staphylococcus aureus (including MRSA) | Enhanced activity against biofilm infections. | - | [1][2] |
| Rifampicin + Daptomycin | Staphylococcus aureus (including MRSA) | Improved treatment outcomes in prosthetic joint infections. | - | [1][2] |
| Rifampicin + Linezolid | Staphylococcus aureus (MRSA) | Reduced bacterial load more effectively than monotherapy in a rat model. | - | [2] |
| Rifampicin + Carbapenems (e.g., Meropenem, Doripenem, Biapenem) | Mycobacterium tuberculosis, Mycobacterium abscessus | Synergistic activity against drug-sensitive and drug-resistant strains. | FIC index of 0.48 for Rifampin/Doripenem against M. abscessus. | [3] |
| Rifampicin + Manuka Honey | Staphylococcus aureus | Strong synergy in reducing biofilm biomass and viability. | - | [4] |
| Rifampicin + Fusidic Acid | Staphylococcus aureus | Identified as an anti-staphylococcal antibiotic enhancer. | - | [4] |
FIC: Fractional Inhibitory Concentration. A lower FIC index generally indicates stronger synergy.[5][6]
Conceptual Mechanisms of Antibiotic Synergy
The synergistic effects observed in antibiotic combinations can arise from various mechanisms. Understanding these can guide the rational selection of partner antibiotics for this compound.[7]
Caption: Potential mechanisms of antibiotic synergy.
Experimental Protocols for Assessing Synergy
To facilitate the investigation of this compound's synergistic potential, we provide a detailed methodology for the checkerboard assay, a standard in vitro technique for quantifying antibiotic interactions.[8][9][10]
Checkerboard Assay Protocol
The checkerboard assay involves testing a matrix of antibiotic concentrations to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[11]
1. Preparation of Materials:
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to the final testing concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media.
-
Stock solutions of this compound and the partner antibiotic at known concentrations.
2. Plate Setup:
-
A two-dimensional array of antibiotic concentrations is prepared.
-
Typically, serial two-fold dilutions of this compound are made along the x-axis (columns), and serial two-fold dilutions of the partner antibiotic are made along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two antibiotics.
-
Control wells with each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), must be included.
3. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for many common pathogens).
4. Data Analysis and Interpretation:
-
Following incubation, the MIC is determined as the lowest concentration of an antibiotic (alone or in combination) that visibly inhibits bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Calculation of the FIC Index: [5][12][13]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
The interaction is interpreted based on the FICI value:[5]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Caption: Workflow for the checkerboard synergy assay.
Future Directions
The exploration of this compound in combination therapies represents a promising frontier in the fight against antimicrobial resistance. The data from analogous compounds like Rifampicin strongly suggest that RNA polymerase inhibitors can serve as valuable components in synergistic antibiotic cocktails. By employing standardized methodologies such as the checkerboard assay, researchers can systematically evaluate potential partner antibiotics for this compound. Such studies are critical for unlocking the full therapeutic potential of this unique natural product and developing novel, effective treatments for challenging bacterial infections.
References
- 1. Rifampin Combination Therapy for Nonmycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycins, Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Rifampicin-Manuka Honey Combinations Are Superior to Other Antibiotic-Manuka Honey Combinations in Eradicating Staphylococcus aureus Biofilms [frontiersin.org]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tirandamycin A
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Tirandamycin A, a potent antibacterial compound. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Quantitative Overview
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended specifications for each piece of equipment.
| PPE Component | Specification | Rationale and Best Practices |
| Gloves | Type: Powder-free nitrile gloves.[1] Thickness: 4-6 mils for general handling; 8-10 mils for spill cleanup or handling of sharps.[2][3] Practice: Double-gloving is recommended.[4][5] | Nitrile provides good chemical resistance.[1] Thicker gloves offer enhanced protection against punctures and chemical breakthrough.[2][3] Double-gloving provides an additional barrier and allows for safe removal of the outer, contaminated glove. |
| Respiratory Protection | Type: NIOSH-approved half- or full-facepiece respirator. Filter: N95 for standard handling of powder. P100 (HEPA) filter is recommended for activities with a high potential for aerosol generation (e.g., weighing, spill cleanup).[6][7] | Protects against inhalation of fine powder particles.[8] A P100 filter provides the highest level of particulate filtration efficiency.[6][9] |
| Eye and Face Protection | Type: Safety goggles with side shields or a full-face shield.[4] | Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Body Protection | Type: Disposable, solid-front, back-fastening gown made of a low-permeability fabric.[10] | Prevents contamination of personal clothing and skin. The back-fastening design reduces the risk of frontal contamination. |
| Foot Protection | Type: Closed-toe shoes. Shoe covers may be required depending on the scale of work. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps.
Experimental Protocols
1. Spill Cleanup Protocol for Powdered this compound
In the event of a spill, immediate and proper cleanup is essential to prevent aerosolization and secondary contamination.
-
Small Spill (<5 grams):
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn, including a respirator with a P100 filter.[6][7]
-
Gently cover the spill with absorbent pads or paper towels dampened with water to avoid raising dust.[4][5][11]
-
Carefully wipe up the dampened powder, working from the outside of the spill inward.
-
Place all contaminated materials into a designated cytotoxic waste bag.[5]
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[5]
-
Dispose of all cleaning materials in the cytotoxic waste bag.
-
-
Large Spill (>5 grams):
2. Waste Disposal Protocol
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Segregation: All contaminated items (gloves, gowns, absorbent pads, vials, etc.) must be placed in a clearly labeled, purple-lidded, puncture-resistant hazardous waste container.[9]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.
-
Liquid Waste: Unused stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal.[12] Do not dispose of down the drain.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[9]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. medsupmedical.com [medsupmedical.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. gloves.com [gloves.com]
- 4. policy.nshealth.ca [policy.nshealth.ca]
- 5. dvm360.com [dvm360.com]
- 6. NIOSH air filtration rating - Wikipedia [en.wikipedia.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Antibiotics powders Maximum safety & efficiency during filling [a3p.org]
- 9. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
